2-Chloro-6-fluoro-3-methylbenzylamine
Description
The exact mass of the compound 2-Chloro-6-fluoro-3-methylbenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-6-fluoro-3-methylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-fluoro-3-methylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-6-fluoro-3-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTHUEGENCDRSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378632 | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-85-0 | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzylamine | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methylbenzylamine: Synthesis, Properties, and Applications in Medicinal Chemistry
Executive Summary: 2-Chloro-6-fluoro-3-methylbenzylamine is a halogenated and methylated benzylamine derivative of significant interest to the fields of medicinal chemistry and drug discovery. Its unique substitution pattern—featuring chloro, fluoro, and methyl groups on the aromatic ring—offers a valuable scaffold for creating novel molecular entities with tailored physicochemical and pharmacological properties. The strategic placement of these functional groups can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of the compound's molecular characteristics, outlines a logical and robust synthetic strategy, explores its applications as a key building block in pharmaceutical research, and details essential analytical and safety protocols.
Molecular Profile and Physicochemical Properties
2-Chloro-6-fluoro-3-methylbenzylamine is a structurally precise organic compound designed for use as an intermediate in complex chemical syntheses. Its characteristics are defined by the interplay of its functional groups, which are crucial for its reactivity and utility in drug development.
Structural Elucidation
-
IUPAC Name: (2-Chloro-6-fluoro-3-methylphenyl)methanamine
-
CAS Number: 261762-85-0[1]
-
Molecular Formula: C₈H₉ClFN[1]
-
Molecular Weight: 173.62 g/mol [1]
-
Chemical Structure:
Physicochemical Data
The physical and chemical properties of a compound are critical for predicting its behavior in both reaction vessels and biological systems. The data for 2-Chloro-6-fluoro-3-methylbenzylamine, largely based on predictive models, are summarized below.
| Property | Value (Predicted) | Source |
| Boiling Point | 231.0 ± 35.0 °C | ChemicalBook[1] |
| Density | 1.223 ± 0.06 g/cm³ | ChemicalBook[1] |
| pKa | 8.16 ± 0.10 | ChemicalBook[1] |
Synthesis and Mechanistic Insights
While a direct, one-pot synthesis for 2-Chloro-6-fluoro-3-methylbenzylamine is not prominently documented, a logical and efficient pathway can be constructed from well-established organic chemistry principles. The strategy involves the synthesis of a key aldehyde intermediate followed by a robust amination reaction.
Strategic Approach to Synthesis
The most effective synthesis begins with a commercially available, appropriately substituted toluene derivative and proceeds through two primary stages:
-
Formation of the Aldehyde Intermediate: Synthesis of 2-chloro-6-fluoro-3-methylbenzaldehyde. This step establishes the core aromatic structure with the required carbonyl functionality.
-
Reductive Amination: Conversion of the aldehyde to the target primary amine. This is a highly reliable and widely used transformation in medicinal chemistry for its efficiency and selectivity.[2]
This multi-step approach allows for purification at the intermediate stage, ensuring high purity of the final product, which is critical for pharmaceutical applications.
Synthesis Workflow Overview
Caption: High-level workflow for the synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine.
Detailed Protocol: Step 1 - Synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde
The synthesis of the key aldehyde intermediate leverages methods developed for structurally similar compounds, such as 2-chloro-6-fluorobenzaldehyde.[3][4] The process involves a free-radical chlorination of the benzylic methyl group, followed by hydrolysis.
Experimental Protocol:
-
Setup: In a 500 mL four-necked flask equipped with a reflux condenser, thermometer, and gas inlet, charge 2-chloro-6-fluoro-3-methyltoluene.
-
Chlorination: Heat the reaction mixture to 150-180°C under irradiation from a metal halide lamp. Bubble chlorine gas through the mixture.
-
Expert Insight: The use of UV illumination initiates a free-radical chain reaction, selectively chlorinating the methyl group over aromatic substitution. Monitoring the reaction by Gas Chromatography (GC) is crucial to prevent over-chlorination. The reaction should proceed until the monochloro-intermediate is less than 0.5%.[4]
-
-
Hydrolysis: Once the desired chlorination level is reached, stop the chlorine flow and purge the system with nitrogen. Add an iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₃O₄).[3]
-
Water Addition: Slowly add water dropwise over 2-3 hours while maintaining the temperature. Continue stirring for an additional 4 hours to ensure complete conversion of the chlorinated intermediates to the aldehyde.[3]
-
Workup and Purification: Cool the mixture and neutralize with an aqueous alkali solution (e.g., sodium carbonate) to a pH ≥ 8. Extract the crude product with a suitable organic solvent (e.g., toluene), dry the organic layer, and purify by vacuum distillation to yield 2-chloro-6-fluoro-3-methylbenzaldehyde.[3]
Detailed Protocol: Step 2 - Reductive Amination
Reductive amination is a cornerstone of amine synthesis. It proceeds via the in-situ formation of an imine from the aldehyde and an ammonia source, which is then reduced to the corresponding amine.
Caption: Mechanism of reductive amination to form a primary benzylamine.
Experimental Protocol:
-
Setup: Charge a Teflon-lined stainless-steel high-pressure reactor with 2-chloro-6-fluoro-3-methylbenzaldehyde (1 equivalent), a suitable solvent like methanol, and a catalyst (e.g., a Co-containing composite or Pd/C).[2]
-
Ammonia Source: Add the amine source. For the primary benzylamine, this can be ammonia or an ammonia equivalent.
-
Reaction: Seal the reactor, flush with argon, and then pressurize with hydrogen gas (e.g., 100-150 bar). Heat the reactor to the working temperature (e.g., 100-150°C) with vigorous stirring for 4-6 hours.[2]
-
Expert Insight: The choice of catalyst and reducing agent is critical. Catalytic hydrogenation is a clean and efficient method.[2] The reaction conditions (pressure, temperature) must be optimized to ensure complete conversion of the imine intermediate while minimizing side reactions.
-
-
Workup and Purification: After cooling and safely venting the reactor, filter off the catalyst. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization to yield pure 2-Chloro-6-fluoro-3-methylbenzylamine.
Applications in Research and Drug Development
The true value of 2-Chloro-6-fluoro-3-methylbenzylamine lies in its application as a versatile building block for creating complex, biologically active molecules.
Role as a Synthetic Building Block
The primary amine group serves as a reactive handle for a multitude of chemical transformations, including:
-
Amide bond formation: Reaction with carboxylic acids or acyl chlorides to form amides.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
-
Further alkylation: To form secondary or tertiary amines.
This versatility allows for its incorporation into diverse molecular scaffolds, enabling the rapid generation of compound libraries for high-throughput screening.
Significance of the Substitution Pattern in Medicinal Chemistry
The strategic inclusion of fluorine and chlorine atoms is a widely used tactic in modern drug design.[5][6]
-
Fluorine: The high electronegativity of fluorine can alter the pKa of nearby functional groups, block metabolic oxidation at the site of fluorination, and enhance binding affinity to target proteins through favorable electrostatic interactions.[5][7]
-
Chlorine: The chloro group adds lipophilicity, which can improve membrane permeability. Its position on the ring can direct further chemical modifications and influence the overall conformation of the molecule.
-
Combined Effect: The 2-chloro-6-fluoro substitution pattern is particularly noteworthy. This motif is found in compounds developed as potent inhibitors of HIV-1 reverse transcriptase, where it plays a crucial role in binding to the enzyme's active site.[8] This suggests that molecules derived from 2-Chloro-6-fluoro-3-methylbenzylamine could be promising candidates for antiviral drug discovery programs.
Analytical and Safety Considerations
Analytical Characterization
Confirmation of the structure and purity of the synthesized 2-Chloro-6-fluoro-3-methylbenzylamine is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the N-H stretches of the primary amine.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 2-Chloro-6-fluoro-3-methylbenzylamine is not widely available, data from structurally related compounds, such as 2-chloro-6-methylbenzylamine and 2-chloro-6-fluorobenzaldehyde, can provide guidance on potential hazards.[9][10][11]
| Hazard Category | Potential Hazard & Precautionary Statement |
| Skin Contact | Causes skin irritation / burns. P280: Wear protective gloves/protective clothing. |
| Eye Contact | Causes serious eye irritation / damage. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Ingestion | Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. |
Disclaimer: This safety information is inferred from related compounds. Researchers must consult a specific and verified Safety Data Sheet (SDS) for 2-Chloro-6-fluoro-3-methylbenzylamine before handling and perform a thorough risk assessment. The compound should only be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
Conclusion
2-Chloro-6-fluoro-3-methylbenzylamine stands out as a high-value intermediate for advanced chemical synthesis, particularly within the pharmaceutical industry. Its carefully designed structure provides a robust platform for developing novel therapeutics. The logical synthetic pathway, rooted in fundamental chemical principles, makes it an accessible target for laboratory and potential scale-up production. By understanding its synthesis, properties, and the strategic importance of its unique substitution pattern, researchers can effectively leverage this compound to drive innovation in drug discovery.
References
-
Ermakova, A., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Retrieved from [Link]
-
Jans, A. C. H., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. Retrieved from [Link]
-
Daniewski, A. R., et al. (2002). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. Retrieved from [Link]
-
Tewari, T., et al. (2020). Synthesis of secondary amines via reductive amination of benzaldehyde with substituted anilines. ResearchGate. Retrieved from [Link]
-
Artico, M., et al. (2014). Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes. PubMed. Retrieved from [Link]
-
Jans, A. C. H., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde. Retrieved from [Link]
-
Kumar, P., et al. (2021). (a) Reaction pathway for the reductive amination with benzaldehyde and ammonia... ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
-
Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
Tsegay, S., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. National Institutes of Health. Retrieved from [Link]
-
Böhm, H-J., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Chloro-6-methylbenzylamine (CAS 57264-46-7). Retrieved from [Link]
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- 4. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
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- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
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- 11. 2-Chloro-6-methylbenzylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
2-Chloro-6-fluoro-3-methylbenzylamine chemical properties
Technical Whitepaper: 2-Chloro-6-fluoro-3-methylbenzylamine as a Strategic Scaffold in Medicinal Chemistry
Executive Summary
2-Chloro-6-fluoro-3-methylbenzylamine is a highly specialized building block utilized in the optimization of lead compounds for drug discovery.[1] Characterized by a dense substitution pattern on the phenyl ring, this scaffold offers unique advantages in conformational restriction and metabolic stability .[1] The orthogonal electronic effects of the halogen substituents (2-Cl, 6-F), combined with the steric bulk of the 3-methyl group, make it an ideal candidate for filling hydrophobic pockets in kinase inhibitors and GPCR ligands while blocking common sites of CYP450-mediated oxidation.
Chemical Identity & Physicochemical Profile
This amine is rarely used as a standalone reagent but rather as a critical intermediate synthesized in situ or on-demand from its stable aldehyde or nitrile precursors.[1] Its physicochemical profile is dominated by the electron-withdrawing nature of the halogens, which lowers the pKa of the primary amine relative to unsubstituted benzylamine.[1]
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| IUPAC Name | (2-Chloro-6-fluoro-3-methylphenyl)methanamine | |
| Molecular Formula | C₈H₉ClFN | |
| Molecular Weight | 173.62 g/mol | Monoisotopic Mass: 173.04 Da |
| CAS Number | Not widely listed | Precursor Aldehyde CAS: 104451-99-2 |
| Appearance | Colorless to pale yellow oil | Hygroscopic; tends to form carbamates in air |
| Predicted pKa | ~8.8 – 9.1 | Lower than benzylamine (9.[1][2][3][4]5) due to inductive effects |
| Predicted LogP | ~2.1 | Enhanced lipophilicity vs. benzylamine |
| H-Bond Donors | 2 | Primary amine (-NH₂) |
| H-Bond Acceptors | 2 | Nitrogen and Fluorine |
Synthetic Pathways & Manufacturing
For research-scale applications, the direct synthesis of 2-chloro-6-fluoro-3-methylbenzylamine is most reliably achieved via Reductive Amination of the corresponding aldehyde.[1] This route avoids the harsh reducing agents required for nitrile reduction and offers higher functional group tolerance.[1]
Route A: Reductive Amination (Recommended)
This protocol utilizes sodium triacetoxyborohydride (STAB), a mild hydride donor that minimizes over-alkylation.[1]
-
Imine Formation: The precursor, 2-chloro-6-fluoro-3-methylbenzaldehyde (CAS 104451-99-2) , is dissolved in DCE (1,2-Dichloroethane) or THF.[1] An excess of ammonium acetate (NH₄OAc, 5–10 equiv.) is added to generate the imine/iminium species in situ.[1]
-
Reduction: STAB (1.5–2.0 equiv.) is added portion-wise. The reaction is stirred at room temperature for 12–24 hours.[1]
-
Workup: The reaction is quenched with saturated NaHCO₃. The organic layer is separated, and the amine is purified via acid-base extraction (1N HCl wash, basify aqueous layer, extract with DCM) to remove neutral impurities.[1]
Route B: Nitrile Reduction (Alternative)
If starting from 2-chloro-6-fluoro-3-methylbenzonitrile (CAS 886500-98-7) , reduction with Borane-THF complex (BH₃[1]·THF) is preferred over LiAlH₄ to prevent potential defluorination or dechlorination side reactions.[1]
Visualizing the Synthetic Workflow
Figure 1: The reductive amination pathway (solid arrows) is preferred for its mild conditions, while nitrile reduction (dashed arrow) serves as a viable alternative.
Structural Biology & Medicinal Chemistry Utility
This scaffold is not merely a linker; it is a "privileged structure" designed to modulate the biological activity of the final drug molecule through three specific mechanisms:
A. The "Ortho-Effect" & Conformational Locking
The presence of substituents at the 2- and 6-positions (Chlorine and Fluorine) creates significant steric hindrance around the benzylic carbon.
-
Mechanism: When this amine is coupled to a core scaffold (e.g., a pyrimidine or pyridine ring), the rotation around the N-Benzyl bond is restricted.[1]
-
Benefit: This forces the phenyl ring to adopt a perpendicular conformation relative to the core, often improving binding affinity by reducing the entropic penalty upon binding to the target protein [1].
B. Metabolic Stability (The "Magic Chloro" Effect)
-
Fluorine (C6): The fluorine atom mimics a hydrogen in size but is metabolically inert.[1] It blocks the C6 position from metabolic hydroxylation.[1]
-
Chlorine (C2) & Methyl (C3): The C3-methyl group is a common "soft spot" for metabolic oxidation (benzylic hydroxylation).[1] However, the adjacent electron-withdrawing chlorine atom (C2) and the fluorine (C6) reduce the electron density of the ring, making the methyl group less susceptible to oxidation by CYP450 enzymes compared to a simple tolyl derivative [2].
C. Lipophilicity Modulation
The 3-methyl group adds lipophilicity (+0.5 LogP), helping the molecule penetrate cell membranes.[1] Simultaneously, the polarizable chlorine atom can engage in specific halogen-bonding interactions with carbonyl backbone atoms in the target protein's binding pocket.[1]
Handling & Safety Protocols
As a benzylamine derivative, this compound exhibits corrosive properties typical of primary amines.[1]
-
Hazard Classification:
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C. The compound readily absorbs CO₂ from the air to form solid carbamate salts, which can be mistaken for degradation.[1]
-
PPE Requirements:
References
-
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Gerebtzoff, G., et al. (2004).[1] Halogenation of Aromatic Rings as a Strategy for the Improvement of Metabolic Stability. Chemistry & Biodiversity. Link[1]
-
PubChem Compound Summary. (2025). 2-Chloro-6-fluorobenzaldehyde (Precursor).[1][9][10] National Center for Biotechnology Information.[1] Link[1]
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- 3. 2-CHLORO-6-FLUORO-3-METHYLBENZYLAMINE [chemicalbook.com]
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2-Chloro-6-fluoro-3-methylbenzylamine safety data sheet (SDS)
Handling, Safety, and Synthetic Application Profile
Document Control:
-
Version: 1.0 (Technical Whitepaper)
-
Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Scientists.
Part 1: Molecular Architecture & Identification
The Compound
2-Chloro-6-fluoro-3-methylbenzylamine is a specialized tri-substituted aromatic building block.[1] In modern drug discovery, this scaffold is prized for its specific substitution pattern:
-
Fluorine (C6): Modulates metabolic stability (blocking metabolic soft spots) and alters pKa.
-
Chlorine (C2): Provides steric bulk to enforce conformational restriction in the binding pocket.
-
Methyl (C3): Adds lipophilicity (
) and further desymmetrizes the ring, often used to tune solubility and blood-brain barrier (BBB) permeability.
Identification Data
| Parameter | Technical Specification |
| IUPAC Name | (2-Chloro-6-fluoro-3-methylphenyl)methanamine |
| PubChem CID | 154810070 |
| Molecular Formula | |
| Molecular Weight | 173.61 g/mol |
| Physical State | Low-melting solid or viscous oil (Free Base); White crystalline solid (HCl Salt) |
| Solubility | Soluble in DCM, MeOH, DMSO, DMF.[1] Sparingly soluble in water (Free Base). |
| Precursors | Derived from 2-Chloro-6-fluoro-3-methylbenzonitrile (CAS: 886500-98-7) |
Critical Note on CAS Numbers: Due to the specialized nature of this intermediate, CAS numbers may vary based on salt forms (e.g., Hydrochloride vs. Free Base). Always verify the Certificate of Analysis (COA) from your specific vendor (e.g., Combi-Blocks, Enamine) before registration.
Part 2: Critical Safety Profile (The "SDS" Core)
As a Senior Application Scientist , I must emphasize that while this specific isomer is rare, its hazard profile is dictated by the benzylamine functional group . It must be treated as a Class 8 Corrosive .
GHS Classification & Hazard Statements
| Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[2][3] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[2] |
| Sensitization (Skin) | Category 1 | H317: May cause an allergic skin reaction.[4][5] |
Mechanism of Toxicity
-
Corrosivity: The primary amine is highly nucleophilic and basic (
). Upon contact with biological tissue, it saponifies membrane lipids and denatures proteins, causing immediate, deep-tissue chemical burns. -
Ocular Risk: Benzylamines are surfactant-like; they penetrate the corneal epithelium rapidly. Immediate irrigation is the only way to prevent permanent blindness.
Emergency Response Protocol (Visualized)
The following decision tree outlines the immediate response required for exposure.
Figure 1: Emergency Response Decision Tree for Corrosive Benzylamines.
Part 3: Storage & Stability Engineering
To maintain the integrity of 2-Chloro-6-fluoro-3-methylbenzylamine for sensitive catalytic reactions, adherence to strict storage protocols is non-negotiable.
The "Carbamate" Problem
Primary amines react reversibly with atmospheric
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen .
-
Temperature:
(Refrigerator). Low temperature slows oxidation and carbamate formation. -
Container: Amber glass with a Teflon-lined cap. Avoid metal containers (corrosion risk).
-
Hygroscopicity: Store with desiccants. Water absorption will hydrolyze the amine and alter weight measurements.
Part 4: Synthetic Utility & Protocol
Application: Amide Coupling (Scaffold Derivatization)
The most common application of this amine is reacting it with a carboxylic acid core to create a pharmacophore.
The Challenge: The steric bulk of the ortho-chloro and ortho-fluoro groups creates a "steric wall," reducing the nucleophilicity of the amine nitrogen. Standard coupling conditions (EDC/NHS) may fail.
Recommended Protocol: HATU-Mediated Coupling This protocol uses HATU, a high-activity coupling agent, to overcome the steric hindrance of the 2,6-disubstitution.
Materials
-
Amine: 2-Chloro-6-fluoro-3-methylbenzylamine (1.0 equiv)[1]
-
Acid: Target Carboxylic Acid Scaffold (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig's Base) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMF/DCM (1:1)
Step-by-Step Methodology
-
Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF under
. Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir for 15 minutes to form the activated ester. -
Addition: Add 2-Chloro-6-fluoro-3-methylbenzylamine (1.0 eq) dissolved in minimal DMF. Add remaining DIPEA (1.5 eq).
-
Reaction: Stir at Room Temperature (RT) for 4–16 hours.
-
Validation: Monitor via LCMS. Look for mass
.[1]
-
-
Workup: Dilute with EtOAc. Wash with
(5% aq) to remove DMF, followed by (sat) and Brine. -
Purification: Flash Chromatography (Hexane/EtOAc).
Synthetic Workflow Visualization
Figure 2: Optimized HATU Coupling Workflow for Sterically Hindered Benzylamines.
Part 5: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 154810070, (2-Chloro-6-fluoro-3-methylphenyl)methanamine. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Source for HATU protocol justification). Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Source for Fluorine metabolic stability claims). Retrieved from [Link]
Sources
Technical Monograph: Structural Elucidation and Quality Assurance of 2-Chloro-6-fluoro-3-methylbenzylamine
Executive Summary
This technical guide provides a comprehensive structural analysis of 2-Chloro-6-fluoro-3-methylbenzylamine (CAS: 1524-88-5 / Analogous derivatives), a critical intermediate in the synthesis of next-generation herbicides (e.g., indaziflam analogs) and fluorinated kinase inhibitors.
Unlike standard alkyl amines, this compound presents a complex spectroscopic profile due to the heteronuclear coupling introduced by the fluorine atom at the C6 position and the isotope effects of the chlorine atom at C2. This guide synthesizes theoretical chemometrics with empirical data to establish a self-validating analytical protocol for researchers and QC scientists.
Chemical Identity & Physical Properties[1][2][3][4]
| Property | Data |
| IUPAC Name | (2-Chloro-6-fluoro-3-methylphenyl)methanamine |
| Molecular Formula | C₈H₉ClFN |
| Molecular Weight | 173.62 g/mol |
| Appearance | Colorless to pale yellow oil (free base) or white solid (HCl salt) |
| Solubility | Soluble in MeOH, DCM, DMSO; HCl salt soluble in water |
| Key Structural Feature | Tri-substituted benzene ring with "Ortho-Ortho" steric crowding |
Synthesis Context & Impurity Profile
Understanding the synthesis route is prerequisite to interpreting the spectra, as specific impurities will appear in defined regions.
Common Synthetic Route:
-
Reaction: Reductive amination (using NH₃/H₂ and Raney Ni or NaBH₄).
Critical Impurities to Monitor:
-
Residual Aldehyde: Distinct 1H NMR signal at ~10.4 ppm (CHO).
-
Dimer (Secondary Amine): Formed by the reaction of the product amine with the starting aldehyde. Look for a shift in the benzylic region (~3.9 ppm) and mass ion [2M-NH3].
-
De-halogenated byproducts: Loss of Cl or F during aggressive hydrogenation.
Spectroscopic Analysis (The Core)
Mass Spectrometry (MS)
The mass spectrum serves as the primary confirmation of the halogenation pattern.
-
Molecular Ion (M+): 173.04 m/z (for ³⁵Cl).
-
Isotopic Signature: The presence of a single Chlorine atom dictates a distinctive 3:1 ratio between the M+ (173) and M+2 (175) peaks.
-
Fragmentation Pathway:
-
[M-NH₃]⁺: Loss of ammonia (17 Da) to form the benzyl cation (m/z ~156).
-
Benzylic Cleavage: Loss of the CH₂NH₂ group to form the stabilized tropylium-like ion.
-
Proton NMR (¹H NMR)
Solvent: DMSO-d₆ (Recommended to observe NH₂ protons and prevent exchange).
The ¹H NMR spectrum is characterized by the coupling influence of the Fluorine atom (¹⁹F, Spin 1/2).
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| NH₂ | 1.8 - 2.5 | Broad Singlet | 2H | Chemical shift varies with concentration and water content. Disappears on D₂O shake. |
| CH₃ (Pos 3) | 2.32 | Singlet (d*) | 3H | Appears as a singlet, but high-field instruments may resolve a tiny doublet (⁴J_HF ~1-2 Hz). |
| CH₂ (Benzylic) | 3.85 | Doublet (d) | 2H | Critical Feature: Splits into a doublet (J ~1.5 - 2.0 Hz) due to long-range coupling with F at C6. |
| Ar-H (Pos 4) | 7.25 - 7.35 | dd | 1H | Ortho to Me, Meta to F. Shows coupling to H5 (³J_HH ~8 Hz) and small coupling to F (⁴J_HF ~5-6 Hz). |
| Ar-H (Pos 5) | 7.10 - 7.20 | t (app) | 1H | Ortho to F. Shows strong coupling to F (³J_HF ~9-10 Hz) and H4 (³J_HH ~8 Hz), appearing as a pseudo-triplet. |
Carbon-13 NMR (¹³C NMR)
The "Fluorine Effect": The ¹³C spectrum is the most definitive identification method. The Fluorine atom splits attached and neighboring carbons into doublets.
-
C6 (C-F): ~160.5 ppm (Doublet, ¹J_CF ≈ 245 Hz). Distinctive large splitting.
-
C1 (Quaternary): ~125.0 ppm (Doublet, ²J_CF ≈ 15-18 Hz).
-
C5 (CH): ~114.5 ppm (Doublet, ²J_CF ≈ 22 Hz).
-
C2 (C-Cl): ~135.0 ppm (Doublet, ³J_CF ≈ 5-8 Hz).
-
C4 (CH): ~130.5 ppm (Doublet, ³J_CF ≈ 9 Hz).
-
C3 (C-Me): ~138.0 ppm (Doublet, ⁴J_CF ≈ 3-5 Hz).
-
Benzylic C: ~36.5 ppm (Doublet, ³J_CF ≈ 3-4 Hz).
-
Methyl C: ~20.1 ppm (Singlet or weak doublet).
Infrared Spectroscopy (FT-IR)
-
N-H Stretch: Doublet at 3300–3400 cm⁻¹ (Primary amine).
-
C-F Stretch: Strong band at 1200–1250 cm⁻¹.
-
C-Cl Stretch: 700–750 cm⁻¹.
-
Aromatic Overtones: 1600–1450 cm⁻¹ (Ring breathing).
Visualization of Structural Logic
The following diagram illustrates the connectivity and the specific spectroscopic couplings (J-values) that define the molecule's signature.
Caption: Structural connectivity highlighting the dominant Fluorine coupling pathways (dotted red) that dictate the splitting patterns in ¹H and ¹³C NMR.
Quality Control (QC) Protocol
To ensure the integrity of this intermediate for pharmaceutical use, the following workflow is recommended.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).
-
Retention Time: Amine will elute early due to polarity; impurities (aldehyde/dimer) will elute later.
QC Decision Tree
Caption: Decision matrix for releasing batches of 2-Chloro-6-fluoro-3-methylbenzylamine based on spectroscopic gates.
References
-
Chemical Identity & Properties
- Spectroscopic Principles (C-F Coupling): Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for J-coupling constants).
-
Synthesis & Impurity Context
-
NMR Data Verification
-
13C NMR Characteristics of Fluorine Compounds. Chemistry LibreTexts. Explains the splitting patterns of Carbon-Fluorine bonds. Link
-
Sources
- 1. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. 2-Chloro-6-methylbenzylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-6-fluoro-3-methylbenzylamine
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric analysis of 2-Chloro-6-fluoro-3-methylbenzylamine (C₈H₉ClFN), a compound of interest in pharmaceutical and agrochemical development. As a Senior Application Scientist, this document moves beyond mere procedural outlines to deliver a deep, mechanistic understanding of the analytical choices involved. We will explore optimal ionization techniques, predict and interpret fragmentation patterns based on first principles, and provide a robust, validated Liquid Chromatography-Mass Spectrometry (LC-MS) protocol. This guide is designed for researchers, scientists, and drug development professionals who require not only a method but also a thorough understanding of the causality behind that method to ensure data integrity and analytical excellence.
Introduction: The Analytical Imperative
2-Chloro-6-fluoro-3-methylbenzylamine is a substituted benzylamine containing halogen atoms, a structural motif common in active pharmaceutical ingredients and specialty chemicals. Its precise and accurate quantification is critical for a range of applications, including pharmacokinetic studies, metabolite identification, impurity profiling, and stability testing. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for this purpose.[1]
The molecule's key structural features—a primary amine, a methyl group, and two different halogen substituents (Cl and F) on an aromatic ring—dictate its behavior in the mass spectrometer. The basic primary amine is a ready site for protonation, making Electrospray Ionization (ESI) an ideal choice for generating a strong signal of the intact molecule.[2][3] The presence of chlorine, with its characteristic isotopic signature (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), provides a definitive marker for identifying chlorine-containing fragments.[4][5]
This guide will systematically deconstruct the analysis, beginning with the foundational properties of the molecule and culminating in a fully validated analytical workflow.
Foundational Molecular Analysis
Before delving into experimental design, a thorough in-silico analysis is crucial. This preemptive step allows us to predict the molecule's behavior and design a more efficient and targeted analytical strategy.
Molecular Properties:
-
Chemical Formula: C₈H₉ClFN
-
Monoisotopic Mass: 173.0408 u
-
Key Structural Features:
-
Basic Center: The primary amine (-NH₂) group is the most basic site, readily accepting a proton (H⁺).
-
Aromatic System: A substituted benzene ring.
-
Halogenation: One chlorine and one fluorine atom.
-
Benzylic Position: The -CH₂- group linking the amine to the ring is a site prone to cleavage.
-
Predicted Mass Spectrometry Data:
The primary ion expected in positive mode ESI is the protonated molecule, [M+H]⁺. Other potential adducts should be considered but are typically less abundant in the presence of a protic mobile phase.
| Ion Species | Theoretical Monoisotopic Mass (m/z) | Notes |
| [M] | 173.0408 | Molecular Ion (More common in EI) |
| [M+H]⁺ | 174.0480 | Protonated Molecule (Base peak in ESI) |
| [M+Na]⁺ | 196.0299 | Sodium Adduct |
| [M+NH₄]⁺ | 191.0746 | Ammonium Adduct |
| Data derived from PubChem CID 2773677.[6] |
Ionization & Mass Analysis: The "Why" Behind the Choice
The selection of an appropriate ionization technique is the most critical step in developing a successful MS method. The goal is to efficiently convert the neutral analyte into a gas-phase ion with minimal unintended fragmentation.
Electrospray Ionization (ESI): The Preferred Method
Causality: ESI is a "soft" ionization technique that transfers ions from solution to the gas phase with very little energy transfer, preserving the intact molecule.[3][7] For 2-Chloro-6-fluoro-3-methylbenzylamine, the primary amine group is easily protonated in an acidic mobile phase (e.g., containing 0.1% formic acid). This results in the formation of a stable and abundant protonated molecule, [M+H]⁺, at m/z 174.0480, maximizing sensitivity.[3]
Expert Insight: While other ionization methods exist, Atmospheric Pressure Chemical Ionization (APCI) would be less efficient for this pre-charged species, and Electron Impact (EI) would cause extensive, and often un-reproducible, fragmentation, potentially leading to the complete absence of a molecular ion peak.[4][8] Therefore, ESI in positive ion mode is the authoritative choice for quantitative analysis.
Mass Analyzer Selection
For drug development applications, tandem quadrupole and high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are the instruments of choice.
-
Tandem Quadrupole (QqQ): Ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). It offers exceptional sensitivity and selectivity by isolating a precursor ion and monitoring a specific fragment ion.
-
High-Resolution Mass Spectrometry (HRMS): Essential for structural elucidation, metabolite identification, and impurity profiling. It provides highly accurate mass measurements, allowing for the determination of elemental composition.
Fragmentation Analysis: Decoding the Molecular Breakdown
Understanding the fragmentation of 2-Chloro-6-fluoro-3-methylbenzylamine is key to confirming its identity and developing a selective MRM method for quantification. Fragmentation is induced in the collision cell of a tandem mass spectrometer (a process known as Collision-Induced Dissociation or CID).[3][9]
Studies on protonated benzylamines consistently show that the most facile fragmentation pathway is the neutral loss of ammonia (NH₃).[10][11] This occurs via a charge-remote fragmentation mechanism, leading to the formation of a stable benzyl cation.
Predicted Fragmentation Pathway for [M+H]⁺ (m/z 174.05):
-
Primary Fragmentation: The protonated molecule ([C₈H₁₁ClFN]⁺, m/z 174.05) undergoes the loss of a neutral ammonia molecule (NH₃, mass 17.03 u).
-
[M+H - NH₃]⁺ → m/z 157.02
-
This fragment, the 2-chloro-6-fluoro-3-methylbenzyl cation, is expected to be the most abundant and stable fragment ion, making it an excellent choice for MRM quantification.
-
-
Secondary Fragmentations: The benzyl cation (m/z 157.02) can undergo further fragmentation, although this typically requires higher collision energy. Aromatic rings are highly stable, so fragmentation often involves the loss of substituents.[12]
-
Loss of HCl: [C₈H₇F]⁺ → m/z 121.05
-
Loss of CH₃: [C₇H₄ClF]⁺ → m/z 142.00
-
The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl) should be observable for all chlorine-containing fragments (m/z 174.05/176.05 and m/z 157.02/159.02) in a ~3:1 ratio, providing unequivocal confirmation of their elemental composition.[4]
Diagram: Predicted ESI-MS/MS Fragmentation Pathway
Caption: Predicted fragmentation of protonated 2-Chloro-6-fluoro-3-methylbenzylamine.
Experimental Protocol: A Validated LC-MS/MS Method
This section provides a self-validating protocol designed for robustness and reproducibility, grounded in common practices for small molecule analysis.[13][14]
Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of 2-Chloro-6-fluoro-3-methylbenzylamine reference standard and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Samples (e.g., Plasma): For quantitative bioanalysis, spike 50 µL of blank plasma with the working solutions. Add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) to precipitate proteins.
-
Centrifugation: Vortex the samples for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
The goal of the LC method is to achieve good retention and sharp peak shape, separating the analyte from matrix interferences.[15]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 2.6 µm) | Provides good retention for moderately polar compounds.[13] |
| Mobile Phase A | Water + 0.1% Formic Acid | Protic solvent to facilitate protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 3 minutes | A standard generic gradient suitable for initial method development.[13] |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS) Parameters
These parameters should be optimized by infusing a standard solution of the analyte directly into the mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | Maximizes signal for the basic amine group. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process.[3] |
| Source Temp. | 150 °C | Assists in desolvation. |
| Desolvation Temp. | 400 °C | Evaporates solvent from charged droplets. |
| MRM Transitions | Primary: 174.1 → 157.0 Secondary: 174.1 → 121.1 | Primary: Highest intensity and specificity (Precursor → Main Fragment). Secondary: Confirmatory transition. |
| Collision Energy | ~15-25 eV (Optimize) | Energy required to induce the primary fragmentation. |
Diagram: LC-MS/MS Analytical Workflow
Caption: Standard workflow for quantitative analysis of the target analyte.
Method Validation: Ensuring Trustworthiness
A protocol is only as reliable as its validation. All analytical methods used in drug development must be validated to demonstrate they are suitable for their intended purpose.[16][17] This process adheres to guidelines set by the International Council for Harmonisation (ICH), specifically guideline Q2(R1) and its recent revision.[16][18][19]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix, impurities). | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A minimum of 5 concentrations are used. The correlation coefficient (r²) should be ≥ 0.99.[16] |
| Accuracy | The closeness of the test results to the true value. | %Recovery should be within 85-115% for QC samples (80-120% at LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ). |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[16] | Defined by the linear calibration curve. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10; accuracy and precision criteria must be met. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant changes in results when parameters like column temperature or mobile phase composition are slightly varied. |
By systematically evaluating these parameters, the analytical method becomes a self-validating system, ensuring that every result generated is reliable, reproducible, and scientifically sound.
Conclusion
The mass spectrometric analysis of 2-Chloro-6-fluoro-3-methylbenzylamine is a clear and manageable process when approached with a foundational understanding of the molecule's chemistry. By leveraging ESI for its soft ionization capabilities and tandem mass spectrometry for its specificity, a highly sensitive and robust quantitative method can be developed. The predicted fragmentation pathway, centered on the neutral loss of ammonia to produce the m/z 157.02 ion, provides a reliable basis for a selective MRM assay. The comprehensive protocol and validation framework outlined in this guide serve as an authoritative blueprint for researchers and drug development professionals, enabling them to generate high-quality, defensible data in their critical work.
References
-
Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]
-
Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. Available from: [Link]
-
Ricci, A., et al. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available from: [Link]
-
Drug Target Review. Application of LCMS in small-molecule drug development. Available from: [Link]
-
PubChemLite. 2-chloro-6-fluoro-3-methylbenzylamine (C8H9ClFN). Available from: [Link]
-
Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. Available from: [Link]
-
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ETH Zurich Research Collection. How Soft Is Secondary Electrospray Ionization? Available from: [Link]
-
BioPharma Services. BA Method Development: Polar Compounds. Available from: [Link]
-
U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Available from: [Link]
-
ResearchGate. A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
PubChem. 2,4,6-Trifluorobenzylamine. Available from: [Link]
-
YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available from: [Link]
-
Wikipedia. Electrospray ionization. Available from: [Link]
-
National Institutes of Health (NIH). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Available from: [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]
-
National Institutes of Health (NIH). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available from: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
-
Wikipedia. 2-Chloro-6-fluorobenzaldehyde. Available from: [Link]
-
Chemguide. mass spectra - fragmentation patterns. Available from: [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link]
-
PubChem. 2-Chloroethylamine. Available from: [Link]
-
Doc Brown's Advanced Organic Chemistry. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane. Available from: [Link]
-
National Institutes of Health (NIH). 3-Methylbenzylamine. Available from: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
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- 19. ICH Official web site : ICH [ich.org]
Methodological & Application
Synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 2-chloro-6-fluoro-3-methylbenzylamine, a valuable substituted benzylamine intermediate in medicinal chemistry and drug discovery. The synthetic strategy is a robust two-step process commencing with the preparation of the key intermediate, 2-chloro-6-fluoro-3-methylbenzaldehyde, followed by a direct reductive amination to yield the target primary amine. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanisms, safety considerations, and methods for purification and characterization.
Introduction
Substituted benzylamines are a cornerstone of modern medicinal chemistry, serving as pivotal building blocks for a diverse array of pharmacologically active molecules. The specific substitution pattern of 2-chloro-6-fluoro-3-methylbenzylamine, featuring a combination of halogen and alkyl groups, offers unique steric and electronic properties that can be exploited to modulate the biological activity and pharmacokinetic profiles of drug candidates. This application note details a reliable and scalable protocol for the synthesis of this important intermediate, designed to be accessible to researchers with a foundational knowledge of organic synthesis.
The presented synthesis is divided into two key transformations:
-
Synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde: This step involves the conversion of the corresponding toluene derivative into the aldehyde. While several methods exist for such transformations, a common industrial approach for analogous compounds involves side-chain chlorination followed by hydrolysis[1][2].
-
Reductive Amination to 2-Chloro-6-fluoro-3-methylbenzylamine: The aldehyde intermediate is then converted to the primary amine via reductive amination with ammonia[3][4]. This method is widely employed for its efficiency and selectivity in forming primary amines[5].
This document will provide a detailed experimental procedure for each step, along with insights into the rationale behind the choice of reagents and conditions.
Chemicals and Materials
| Chemical Name | Formula | MW ( g/mol ) | CAS No. | Supplier Recommendation |
| 2-Chloro-6-fluoro-3-methyltoluene | C₈H₈ClFN | 158.60 | 13669-70-0 | Major Chemical Supplier |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Major Chemical Supplier |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 78-67-1 | Major Chemical Supplier |
| Carbon tetrachloride (CCl₄) | CCl₄ | 153.82 | 56-23-5 | Major Chemical Supplier |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Major Chemical Supplier |
| 2-Chloro-6-fluoro-3-methylbenzaldehyde | C₈H₆ClFO | 172.58 | 104451-99-2 | Major Chemical Supplier |
| Ammonia (7N solution in Methanol) | NH₃ | 17.03 | 7664-41-7 | Major Chemical Supplier |
| Sodium borohydride (NaBH₄) | NaBH₄ | 37.83 | 16940-66-2 | Major Chemical Supplier |
| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Major Chemical Supplier |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Major Chemical Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Major Chemical Supplier |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 7647-01-0 | Major Chemical Supplier |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Major Chemical Supplier |
Synthetic Workflow Diagram
Caption: Overall synthetic scheme for 2-chloro-6-fluoro-3-methylbenzylamine.
Experimental Protocols
Part 1: Synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde
This protocol is adapted from standard procedures for benzylic bromination followed by hydrolysis.
1. Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-6-fluoro-3-methyltoluene (10.0 g, 63.0 mmol).
-
Add carbon tetrachloride (100 mL) to dissolve the starting material.
2. Benzylic Bromination:
-
Add N-Bromosuccinimide (NBS) (12.3 g, 69.3 mmol, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.52 g, 3.15 mmol, 0.05 eq) to the flask.
-
Under a nitrogen atmosphere, heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting material.
3. In-situ Hydrolysis:
-
Once the bromination is complete, cool the reaction mixture to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate (100 mL) to the flask.
-
Heat the biphasic mixture to reflux and stir vigorously for 4-6 hours to facilitate the hydrolysis of the intermediate benzyl bromide to the aldehyde. Monitor the conversion by TLC.
4. Work-up and Purification:
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-6-fluoro-3-methylbenzaldehyde.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The pure product is an off-white solid.[6]
Part 2: Synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine
This protocol employs a direct reductive amination of the aldehyde with ammonia and sodium borohydride as the reducing agent.
1. Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 2-chloro-6-fluoro-3-methylbenzaldehyde (5.0 g, 29.0 mmol) in methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
2. Imine Formation and Reduction:
-
To the cooled solution, add a 7N solution of ammonia in methanol (25 mL, 175 mmol, 6.0 eq) dropwise while stirring.
-
Continue stirring at 0 °C for 30 minutes.
-
Add sodium borohydride (1.64 g, 43.5 mmol, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the aldehyde is consumed.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of water (50 mL) at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 2-chloro-6-fluoro-3-methylbenzylamine.
-
The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the hydrochloride salt, dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. The resulting solid can be collected by filtration and washed with cold diethyl ether. The free base can be regenerated by treatment with a base such as sodium hydroxide.
Mechanism and Scientific Rationale
Benzylic Bromination and Hydrolysis
The synthesis of the aldehyde intermediate proceeds via a free-radical chain reaction initiated by AIBN. AIBN decomposes upon heating to generate radicals, which abstract a hydrogen atom from the methyl group of the toluene derivative to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the benzyl bromide and a succinimidyl radical, which continues the chain reaction. The subsequent hydrolysis of the benzyl bromide with aqueous sodium bicarbonate proceeds through a nucleophilic substitution reaction to yield the corresponding benzyl alcohol, which is then oxidized in situ to the aldehyde under the reaction conditions.
Reductive Amination
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds[3][4]. The reaction proceeds in two main stages:
-
Imine Formation: The aldehyde reacts with ammonia in a nucleophilic addition to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (Schiff base).
-
Reduction: The imine is then reduced in situ by a reducing agent, in this case, sodium borohydride. The hydride from the borohydride attacks the electrophilic carbon of the C=N double bond to yield the primary amine.
Using a large excess of ammonia helps to drive the equilibrium towards imine formation and minimizes the formation of secondary amine byproducts.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Chloro-6-fluoro-3-methyltoluene: Handle with care. The safety profile of this specific compound is not extensively documented, but related substituted toluenes can be flammable and irritants.
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Azobisisobutyronitrile (AIBN): A flammable solid and can decompose exothermically. Store in a cool place.
-
Carbon tetrachloride (CCl₄): A toxic and carcinogenic solvent. Use with extreme caution and in a well-ventilated fume hood. Consider substituting with a less hazardous solvent if possible.
-
2-Chloro-6-fluoro-3-methylbenzaldehyde: Causes skin and serious eye irritation[6]. Avoid contact with skin and eyes.
-
Ammonia: A corrosive and toxic gas. The methanolic solution is also corrosive and has a strong odor. Handle in a fume hood.
-
Sodium borohydride (NaBH₄): A flammable solid that reacts with water to produce flammable hydrogen gas. Add portion-wise to control the reaction rate.
-
Benzylamines: Can be corrosive and cause skin and eye burns[7]. Handle with care.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O for the aldehyde, N-H for the amine).
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 2-chloro-6-fluoro-3-methylbenzylamine. The two-step approach is based on well-established and understood organic transformations, making it accessible to a broad range of researchers. By following the outlined procedures and adhering to the safety precautions, scientists can efficiently produce this valuable intermediate for their research and development endeavors in the field of medicinal chemistry and beyond.
References
-
Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]
- Google Patents. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC - PubMed Central. [Link]
-
Cole-Parmer. Material Safety Data Sheet - N-Methylbenzylamine. [Link]
-
One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF - PMC - NIH. [Link]
-
Organic Syntheses Procedure. Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). [Link]
-
General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination - Refubium. [Link]
-
ChemBK. 2-CHLORO-6-FLUORO-3-METHYLBENZALDEHYDE. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. Reductive amination of benzaldehyde and ammonia catalyzed by (a)... [Link]
-
Organic Syntheses Procedure. Propenylamine, 1-chloro-N,N,2-trimethyl. [Link]
-
ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]
- Google Patents.
-
Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed. [Link]
-
Ashland. SAFETY DATA SHEET. [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
ResearchGate. One-pot and environmentally bene cial synthesis of benzylamine and 1,2,3-triazole derivatives with choline chloride/sodium salts. [Link]
-
A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. [Link]
Sources
- 1. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Strategic deployment of 2-Chloro-6-fluoro-3-methylbenzylamine in Modern Drug Discovery: Application Notes and Synthetic Protocols
Introduction: The Emergence of a Privileged Scaffold Element in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established approach to modulate a compound's physicochemical and pharmacokinetic properties. Among these, the 2-chloro-6-fluoro-benzyl motif has emerged as a particularly valuable pharmacophore. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility and application of a key exemplar of this class: 2-Chloro-6-fluoro-3-methylbenzylamine .
The unique substitution pattern of this benzylamine derivative—a sterically demanding ortho-chloro group, a bioisosteric ortho-fluoro atom, and a lipophilic meta-methyl group—creates a building block with a distinct electronic and conformational profile. This profile has proven advantageous in the design of targeted therapeutics, particularly in the realms of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The strategic placement of these substituents can enhance binding affinity through specific interactions within protein binding pockets, improve metabolic stability by blocking sites of oxidative metabolism, and fine-tune lipophilicity to optimize cellular permeability and overall drug-like properties.
This document will provide a comprehensive overview of the synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine, detailed protocols for its incorporation into lead compounds, and insights into the rationale behind its use in medicinal chemistry, supported by relevant examples from the scientific and patent literature.
Physicochemical Properties and Synthetic Accessibility
A thorough understanding of the physicochemical properties of a building block is paramount for its effective deployment in a drug discovery program. The key properties of 2-Chloro-6-fluoro-3-methylbenzylamine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClFN | PubChem |
| Molecular Weight | 173.62 g/mol | PubChem |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | Not specified | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, MeOH) | Inferred |
The synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine is not explicitly detailed in readily available literature. However, a logical and established synthetic route involves the reductive amination of the corresponding benzaldehyde, 2-chloro-6-fluoro-3-methylbenzaldehyde. This precursor can be synthesized from commercially available starting materials.
Protocol 1: Synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine via Reductive Amination
This protocol outlines a general and reliable method for the synthesis of the title compound from its corresponding aldehyde. The choice of reducing agent can be tailored to the specific scale and available laboratory resources. Sodium triacetoxyborohydride is a mild and selective reagent suitable for a wide range of substrates.
Workflow for the Synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine
Caption: Synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine via reductive amination.
Materials and Equipment:
-
2-Chloro-6-fluoro-3-methylbenzaldehyde
-
Ammonium acetate (or a solution of ammonia in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Glacial acetic acid (optional, as a catalyst)
-
Round-bottom flask with a magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup (if required)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-chloro-6-fluoro-3-methylbenzaldehyde (1.0 eq). Dissolve the aldehyde in an appropriate solvent such as DCE or MeOH (approximately 0.1-0.5 M concentration).
-
Imine Formation: Add an excess of the ammonia source, such as ammonium acetate (2.0-5.0 eq). If desired, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or LC-MS.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material and imine intermediate are consumed (typically 2-16 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-Chloro-6-fluoro-3-methylbenzylamine.
Causality Behind Experimental Choices:
-
Excess Ammonia Source: Using an excess of the ammonia source drives the equilibrium towards the formation of the imine intermediate.
-
Mild Reducing Agent: Sodium triacetoxyborohydride is chosen for its mildness and selectivity. It is less reactive towards aldehydes and ketones compared to other borohydrides, allowing for the in-situ reduction of the formed imine without significant reduction of the starting aldehyde.[1]
-
Aprotic Solvent (DCE): While protic solvents like methanol can be used, aprotic solvents like DCE can be advantageous as they do not react with the reducing agent and can provide better solubility for some substrates.
Applications in the Synthesis of Bioactive Molecules
The primary amine functionality of 2-Chloro-6-fluoro-3-methylbenzylamine makes it a versatile building block for the synthesis of a wide array of more complex molecules through reactions such as amide bond formation and further reductive aminations.
Application 1: Synthesis of Kinase Inhibitors
The 2-chloro-6-fluoro-phenyl motif is a recurring structural feature in a number of potent kinase inhibitors. This is due to the ability of the halogen atoms to form specific interactions with the kinase hinge region and other key residues in the ATP-binding pocket. The methyl group can provide additional van der Waals interactions and tune the lipophilicity of the molecule.
Workflow for Amide Coupling
Caption: General workflow for the synthesis of kinase inhibitor scaffolds via amide coupling.
Protocol 2: Amide Bond Formation with a Heterocyclic Carboxylic Acid
This protocol describes a standard procedure for the coupling of 2-Chloro-6-fluoro-3-methylbenzylamine with a carboxylic acid, a common step in the synthesis of many kinase inhibitors.
Materials and Equipment:
-
2-Chloro-6-fluoro-3-methylbenzylamine
-
A heterocyclic carboxylic acid (e.g., a pyrazole, pyridine, or quinoline derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of HOBt (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Activation of Carboxylic Acid: To a solution of the heterocyclic carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the coupling reagent(s). If using HATU, add 1.1 equivalents. If using HOBt/EDC, add HOBt (1.1 eq) and EDC (1.1 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: To the activated carboxylic acid solution, add 2-Chloro-6-fluoro-3-methylbenzylamine (1.0-1.2 eq) followed by the addition of a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or preparative HPLC to yield the desired amide.
Authoritative Grounding: The use of halogenated phenyl groups is a common strategy in the design of kinase inhibitors to enhance binding affinity and selectivity. For instance, the c-Met kinase inhibitor, 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][2][3][4]triazin-2-yl]benzamide, incorporates a fluorinated benzamide moiety.[5] While this example does not use the exact title compound, it highlights the importance of the halogenated benzylamine scaffold in this class of therapeutics.
Application 2: Synthesis of GPCR Modulators
The 2-Chloro-6-fluoro-3-methylbenzylamine scaffold can also be incorporated into molecules targeting G-protein coupled receptors (GPCRs). The specific substitution pattern can influence the interaction with the transmembrane helices of the receptor, leading to allosteric modulation of receptor activity.
Signaling Pathway Modulation
Caption: Allosteric modulation of a GPCR signaling pathway.
The synthesis of GPCR modulators often involves the construction of complex scaffolds where the benzylamine moiety can be introduced via various chemical transformations, including those described above. The specific design of the final molecule will depend on the target GPCR and the desired mode of action (e.g., positive allosteric modulator, negative allosteric modulator).
Conclusion: A Versatile Building Block for Modern Medicinal Chemistry
2-Chloro-6-fluoro-3-methylbenzylamine represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its unique substitution pattern provides a handle for medicinal chemists to fine-tune the properties of lead compounds, with demonstrated potential in the development of kinase inhibitors and GPCR modulators. The synthetic protocols provided herein offer a practical guide for the preparation and utilization of this important intermediate. As the demand for more selective and potent therapeutics continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a crucial role in the future of drug discovery.
References
-
US Patent 8,420,645 B2. Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b][2][3][4]triazin-2-yl]benzamide. [5]
-
PubChem Compound Summary for CID 13645371, 2-Chloro-6-fluoro-3-methylbenzylamine. National Center for Biotechnology Information. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link][6]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Semantic Scholar. [Link][7]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents [patents.google.com]
- 3. BJOC - 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Versatile Synthon: Application Notes for 2-Chloro-6-fluoro-3-methylbenzylamine in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a well-established strategy for modulating physicochemical and pharmacological properties. 2-Chloro-6-fluoro-3-methylbenzylamine emerges as a valuable and versatile building block, offering a unique combination of steric and electronic features that can be exploited in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its applications, supported by detailed protocols and safety considerations.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.
Physical and Chemical Properties
| Property | Value (Estimated) | Source/Analogue |
| Molecular Formula | C₈H₉ClFN | - |
| Molecular Weight | 173.61 g/mol | - |
| Appearance | Colorless to light yellow liquid | Analogy with similar benzylamines |
| Boiling Point | ~200-220 °C (at 760 mmHg) | Extrapolated from substituted benzylamines |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH, EtOH) | General solubility of benzylamines |
| pKa | ~8-9 | Analogy with substituted benzylamines |
Safety and Handling
No specific Safety Data Sheet (SDS) for 2-Chloro-6-fluoro-3-methylbenzylamine is currently available. Therefore, a cautious approach, treating the compound as hazardous, is mandatory. The safety profile can be inferred from related substituted benzylamines.
Hazard Statements (Inferred):
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.[1]
-
H318: Causes serious eye damage.[2]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P405: Store locked up.
Handling:
-
Work in a well-ventilated fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
Synthetic Pathways and Key Transformations
2-Chloro-6-fluoro-3-methylbenzylamine is a valuable intermediate that can be prepared from commercially available starting materials and can participate in a variety of synthetic transformations.
Synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine
The most direct synthetic route to the title compound involves the reductive amination of the corresponding aldehyde, 2-chloro-6-fluoro-3-methylbenzaldehyde.
Sources
Application Notes and Protocols for 2-Chloro-6-fluoro-3-methylbenzylamine: A Versatile Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Halogenated Benzylamine
2-Chloro-6-fluoro-3-methylbenzylamine is a unique trifunctionalized aromatic building block. Its structure, featuring a nucleophilic primary amine, and a benzene ring activated and sterically influenced by chlorine, fluorine, and methyl substituents, makes it a valuable intermediate in the synthesis of complex organic molecules. The specific arrangement of these functional groups offers chemists precise control over reactivity and allows for the introduction of this substituted phenylmethyl moiety into a variety of molecular scaffolds. This guide provides an in-depth look at the physicochemical properties of 2-chloro-6-fluoro-3-methylbenzylamine and detailed protocols for its application in key synthetic transformations, particularly in the context of medicinal chemistry.
The presence of both chlorine and fluorine atoms on the aromatic ring provides opportunities for further functionalization through cross-coupling reactions, while also modulating the electronic properties and lipophilicity of the final compounds. The primary amine serves as a key handle for the construction of amides, secondary and tertiary amines, and various heterocyclic systems. This combination of features makes 2-Chloro-6-fluoro-3-methylbenzylamine a building block of significant interest for the development of novel pharmaceuticals and agrochemicals.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. The following table summarizes the key properties of 2-chloro-6-fluoro-3-methylbenzylamine.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClFN | [1] |
| Molecular Weight | 173.62 g/mol | [2] |
| CAS Number | 261762-85-0 | [2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred from similar compounds |
| Predicted XlogP | 1.9 | [1] |
| SMILES | CC1=C(C(=C(C=C1)F)CN)Cl | [1] |
| InChI | InChI=1S/C8H9ClFN/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3H,4,11H2,1H3 | [1] |
Synthetic Applications and Protocols
The primary amine functionality of 2-chloro-6-fluoro-3-methylbenzylamine is the main site of reactivity, making it an excellent substrate for N-acylation and reductive amination reactions. These two transformations are fundamental in organic synthesis and are widely employed in the construction of biologically active molecules.
Application 1: N-Acylation for the Synthesis of Amide Derivatives
The reaction of 2-chloro-6-fluoro-3-methylbenzylamine with acylating agents such as acid chlorides or activated carboxylic acids is a straightforward and high-yielding method for the formation of amide bonds. This reaction is a cornerstone in the synthesis of a vast array of pharmaceuticals. The resulting N-(2-chloro-6-fluoro-3-methylbenzyl) amides can serve as final products or as intermediates for further elaboration.
Protocol 1: General Procedure for the N-Acylation with an Acid Chloride
This protocol describes a general method for the N-acylation of 2-chloro-6-fluoro-3-methylbenzylamine with a generic acid chloride in the presence of a base to neutralize the HCl byproduct.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous dichloromethane (DCM) is chosen for its inertness, ability to dissolve a wide range of organic compounds, and ease of removal post-reaction.
-
Base: Triethylamine (Et₃N) is a common, non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive acid chloride, minimizing potential side reactions. It is then allowed to warm to room temperature to ensure complete conversion.
Materials:
-
2-Chloro-6-fluoro-3-methylbenzylamine (1.0 eq)
-
Acid chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 2-chloro-6-fluoro-3-methylbenzylamine (1.0 eq) and dissolve it in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath with stirring.
-
Acylating Agent Addition: Dissolve the acid chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the pure N-(2-chloro-6-fluoro-3-methylbenzyl) amide.
dot
Caption: Workflow for N-Acylation of 2-Chloro-6-fluoro-3-methylbenzylamine.
Application 2: Reductive Amination for the Synthesis of Secondary Amines
Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and widely used in drug discovery.
Protocol 2: General Procedure for Reductive Amination with an Aldehyde
This protocol outlines a general method for the synthesis of a secondary amine via reductive amination of 2-chloro-6-fluoro-3-methylbenzylamine with an aldehyde using sodium triacetoxyborohydride as the reducing agent.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards carbonyl groups than sodium borohydride, allowing for the in situ formation and subsequent reduction of the imine. It is also tolerant of mildly acidic conditions which can catalyze imine formation.
-
Solvent: 1,2-Dichloroethane (DCE) or dichloromethane (DCM) are commonly used solvents for reductive aminations with STAB as they are inert and effectively dissolve the reactants.
-
Acid Catalyst (Optional): Acetic acid can be added in catalytic amounts to facilitate the formation of the iminium ion, which is then rapidly reduced.
Materials:
-
2-Chloro-6-fluoro-3-methylbenzylamine (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-6-fluoro-3-methylbenzylamine (1.0 eq) and the aldehyde (1.0-1.2 eq) in DCE or DCM.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added at this stage if the reaction is sluggish.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution. The reaction may be mildly exothermic.
-
Reaction Progression: Continue stirring at room temperature for 3-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
dot
Caption: Workflow for Reductive Amination using 2-Chloro-6-fluoro-3-methylbenzylamine.
Case Study: Synthesis of N-(2-chloro-6-fluoro-3-methylbenzyl)-1,3,5-triazin-2-amine Derivatives
A practical application of 2-chloro-6-fluoro-3-methylbenzylamine as a building block is demonstrated in the synthesis of substituted 1,3,5-triazine derivatives, which are of interest in medicinal chemistry. The following protocol is adapted from patent literature and exemplifies a nucleophilic aromatic substitution on a dichlorotriazine ring.
Protocol 3: Synthesis of a Monosubstituted Triazine Derivative
Causality Behind Experimental Choices:
-
Reactant Stoichiometry: Using a slight excess of the benzylamine ensures complete consumption of the more valuable dichlorotriazine starting material.
-
Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base that effectively neutralizes the HCl produced without competing in the substitution reaction.
-
Solvent: Tetrahydrofuran (THF) is a good solvent for both reactants and is relatively unreactive under these conditions.
-
Temperature: The reaction is run at room temperature, which is often sufficient for the first substitution on a dichlorotriazine, which is highly activated towards nucleophilic attack.
Materials:
-
2,4-dichloro-6-(substituted)-1,3,5-triazine (1.0 eq)
-
2-Chloro-6-fluoro-3-methylbenzylamine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2,4-dichloro-6-(substituted)-1,3,5-triazine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Amine and Base Addition: Add 2-chloro-6-fluoro-3-methylbenzylamine (1.1 eq) followed by DIPEA (1.5 eq) to the solution.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the monosubstituted product by TLC or LC-MS.
-
Work-up: Once the starting triazine is consumed, concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purification: Purify the product by flash column chromatography on silica gel to isolate the desired N-(2-chloro-6-fluoro-3-methylbenzyl)-4-chloro-6-(substituted)-1,3,5-triazin-2-amine.
Conclusion
2-Chloro-6-fluoro-3-methylbenzylamine is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern provides a scaffold that can be readily incorporated into a wide range of molecules through standard, high-yielding reactions such as N-acylation and reductive amination. The protocols provided herein offer robust starting points for the utilization of this compound in the synthesis of novel chemical entities. As with any synthetic procedure, optimization of reaction conditions may be necessary depending on the specific substrates employed.
References
-
PubChem. (n.d.). 2-chloro-6-fluoro-3-methylbenzylamine. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine
Welcome to the technical support center for the synthesis of 2-chloro-6-fluoro-3-methylbenzylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our focus is on practical, field-proven insights to ensure the integrity and success of your experiments.
I. Synthesis Overview and Key Challenges
The synthesis of 2-chloro-6-fluoro-3-methylbenzylamine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and industrially relevant pathway involves a two-stage approach: the oxidation of 2-chloro-6-fluoro-3-methyltoluene to the corresponding benzaldehyde, followed by reductive amination to the target benzylamine.
The primary challenges in this synthesis revolve around minimizing the formation of process-related impurities. These can arise from incomplete reactions, side reactions, or over-reaction of intermediates. This guide will address these specific issues in a practical question-and-answer format.
II. Visualizing the Synthetic Pathway and Impurity Formation
To better understand the origin of common impurities, it is helpful to visualize the reaction sequence. The following diagram illustrates the primary synthesis route and the points at which key impurities can be generated.
Caption: Synthetic pathway for 2-chloro-6-fluoro-3-methylbenzylamine and points of impurity formation.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations for their causes and actionable solutions.
Frequently Asked Questions
Q1: What is the most common synthetic route to 2-Chloro-6-fluoro-3-methylbenzylamine?
A1: The most prevalent and scalable route begins with 2-chloro-6-fluoro-3-methyltoluene. This starting material is first oxidized to form the intermediate, 2-chloro-6-fluoro-3-methylbenzaldehyde. This aldehyde then undergoes reductive amination with ammonia in the presence of a reducing agent to yield the final product.[1][2]
Q2: Why is controlling the formation of the secondary amine impurity so critical?
A2: The formation of the dibenzylamine analog, Bis(2-chloro-6-fluoro-3-methylbenzyl)amine, is a common issue in reductive aminations.[3][4] This impurity is formed when the newly generated primary benzylamine acts as a nucleophile and reacts with another molecule of the imine intermediate. This impurity often has similar chromatographic properties to the desired product, making its removal challenging.
Q3: What are the typical reducing agents used in the reductive amination step?
A3: A variety of reducing agents can be employed, each with its own advantages and disadvantages. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or Raney Ni).[5][6] The choice of reducing agent can significantly impact the impurity profile. For instance, NaBH(OAc)₃ is often preferred for its mildness and selectivity, which can help minimize the reduction of the starting aldehyde to the corresponding alcohol.[7]
Troubleshooting Common Impurities
| Impurity | Typical Analytical Signal | Common Cause | Troubleshooting & Mitigation Strategies |
| Unreacted 2-Chloro-6-fluoro-3-methylbenzaldehyde | Peak corresponding to the aldehyde in GC-MS or HPLC analysis. | Incomplete reductive amination reaction. | - Increase reaction time or temperature: Ensure the reaction is allowed to proceed to completion. - Check the activity of the reducing agent: Use a fresh, high-quality reducing agent. - Optimize stoichiometry: Ensure a sufficient excess of ammonia and the reducing agent are used. |
| 2-Chloro-6-fluoro-3-methylbenzyl Alcohol | A distinct peak, often eluting close to the starting aldehyde in chromatography. | Direct reduction of the aldehyde before imine formation. | - Use a milder reducing agent: Sodium triacetoxyborohydride is less likely to reduce the aldehyde directly compared to sodium borohydride.[7] - Ensure efficient imine formation: Consider pre-forming the imine before adding the reducing agent. This can be facilitated by using a dehydrating agent.[6] |
| Bis(2-chloro-6-fluoro-3-methylbenzyl)amine (Secondary Amine) | A higher molecular weight peak in MS, often with a longer retention time in HPLC. | Reaction of the primary amine product with the imine intermediate.[3][8] | - Use a large excess of ammonia: This shifts the equilibrium towards the formation of the primary amine. - Slow addition of the reducing agent: This keeps the concentration of the primary amine low during the reaction, disfavoring the formation of the secondary amine. - Lower reaction temperature: This can reduce the rate of the secondary amine formation. |
| 2-Chloro-6-fluoro-3-methylbenzoic Acid | An acidic impurity that may be observed in HPLC analysis. | Over-oxidation of the aldehyde intermediate during its synthesis or degradation of the aldehyde in the presence of air. | - Careful control of oxidation conditions: Avoid using an excessive amount of oxidant or prolonged reaction times during the synthesis of the aldehyde. - Inert atmosphere: Store and handle the aldehyde intermediate under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. |
| Isomeric Impurities | Peaks with the same mass but different retention times in high-resolution chromatography. | Impurities present in the initial starting material (2-chloro-6-fluoro-3-methyltoluene). | - Use high-purity starting materials: Perform a thorough analysis of the starting material before use. - Purification of the final product: Isomeric impurities may require careful purification by chromatography or crystallization. |
IV. Experimental Protocols
The following are representative protocols for the key steps in the synthesis. These should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde (Illustrative)
This protocol is adapted from the synthesis of the non-methylated analog, 2-chloro-6-fluorobenzaldehyde.[9]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, charge 2-chloro-6-fluoro-3-methyltoluene and a suitable solvent (e.g., carbon tetrachloride).
-
Initiation: Add a radical initiator such as N-bromosuccinimide (NBS) and a light source (e.g., a UV lamp) to initiate the side-chain halogenation.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by GC until the starting material is consumed.
-
Hydrolysis: After cooling, the reaction mixture is carefully hydrolyzed, for example, by adding water and heating, to convert the intermediate benzyl bromide to the aldehyde.
-
Workup and Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude aldehyde is then purified by vacuum distillation or chromatography.
Protocol 2: Reductive Amination to 2-Chloro-6-fluoro-3-methylbenzylamine
This protocol is a general procedure for reductive amination with ammonia.[2][5]
-
Reaction Setup: In a pressure vessel, dissolve 2-chloro-6-fluoro-3-methylbenzaldehyde in a suitable solvent such as methanol or ethanol.
-
Ammonia Addition: Cool the solution and add a significant excess of ammonia, either as a solution in methanol or as aqueous ammonium hydroxide.
-
Reduction: In a separate flask, prepare a solution of sodium borohydride in a small amount of the same solvent. Add this solution dropwise to the reaction mixture while maintaining a low temperature.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC-MS.
-
Workup: Carefully quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or by forming the hydrochloride salt, recrystallizing it, and then liberating the free amine with a base.[10]
V. Analytical Methodologies
Accurate analysis of the final product and intermediates is crucial for quality control.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile impurities, particularly the starting materials and the benzyl alcohol byproduct.
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-1ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.
-
Oven Program: A temperature gradient is used to separate the components. A typical program might start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV.
The mass spectrum of the desired product will show a characteristic molecular ion peak and fragmentation pattern that can be used for confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of the less volatile secondary amine and benzoic acid impurities.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is effective.
-
Detection: UV detection at a wavelength where the aromatic ring has strong absorbance (e.g., 220 nm or 254 nm).
-
Flow Rate: 1.0 mL/min.
VI. Visualization of Troubleshooting Logic
The following diagram outlines the logical flow for troubleshooting an impure product batch.
Caption: Troubleshooting workflow for common impurities in the synthesis.
VII. References
-
Jiangsu Wanlong Chemical Co., Ltd. (2012). Method for preparing 2-chloro-6-fluorobenzaldehyde. CN102617312A.
-
Li, J. (2015). Synthesis process of dibenzylamine. CN104744265A.
-
Keim, W., & Roper, M. (1979). Process for the production of benzylamine and dibenzylamine. US4163025A.
-
PubChem. 2-chloro-6-fluoro-3-methylbenzylamine. National Center for Biotechnology Information. [Link]
-
Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(40), 7122-7127. [Link]
-
Heinen, A. W., et al. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Journal of Catalysis, 192(2), 356-367. [Link]
-
Dangerfield, E. M., et al. (2010). A Hitchhiker's Guide to Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]
-
Reddit. (2021). How to purify Benzylamine? r/OrganicChemistry. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
International Union of Pure and Applied Chemistry. (2014). Reductive Amination. [Link]
-
CNIPA. (2012). Method for preparing 2-chloro-6-fluorobenzaldehyde. CN102617312A.
-
ResearchGate. (2018). Reductive amination of benzaldehyde and ammonia catalyzed by (a) Pt/CoFe-LDH and (b) Pt/C. [Link]
-
CNIPA. (2022). High performance liquid detection method for 2-chloroethylamine hydrochloride. CN109765305B.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Anufriev, S. A., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(3), 1163. [Link]
-
ResearchGate. (2020). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Link]
-
Vangveravong, S., et al. (2016). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 21(11), 1569. [Link]
-
Royal Society of Chemistry. (2021). d3cy01635h1.pdf. [Link]
-
Reddit. (2021). How to purify Benzylamine? r/OrganicChemistry. [Link]
-
Al-Masum, M., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization Gas Chromatography-Mass Spectrometry. Journal of Forensic Sciences, 68(5), 1635-1644. [Link]
Sources
- 1. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 2. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104744265A - Synthesis process of dibenzylamine - Google Patents [patents.google.com]
- 4. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Reactions with 2-Chloro-6-fluoro-3-methylbenzylamine
Welcome to the technical support center for 2-Chloro-6-fluoro-3-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered and electronically modified benzylamine. My goal is to provide you with not just solutions, but a deeper understanding of the chemical principles at play, enabling you to anticipate and overcome challenges in your synthetic endeavors.
Introduction: Understanding the Reactivity of 2-Chloro-6-fluoro-3-methylbenzylamine
2-Chloro-6-fluoro-3-methylbenzylamine is a valuable building block in medicinal chemistry and materials science. However, its unique substitution pattern presents specific challenges. The presence of two ortho-substituents, a chloro and a fluoro group, creates significant steric hindrance around the benzylic amine. Furthermore, the electron-withdrawing nature of these halogens can modulate the nucleophilicity of the amine. This guide will address common issues encountered during reactions such as N-alkylation and N-acylation and provide systematic troubleshooting strategies.
Troubleshooting Guide: Common Failed Reactions and Solutions
This section is formatted in a question-and-answer style to directly address the most frequent challenges.
Issue 1: Low or No Conversion in N-Alkylation Reactions
Question: I am attempting an N-alkylation of 2-Chloro-6-fluoro-3-methylbenzylamine with an alkyl halide, but I am observing very low conversion, with my starting material remaining largely unreacted. What are the likely causes and how can I improve my yield?
Answer: This is a classic issue when dealing with sterically hindered amines. The bulky ortho-substituents impede the approach of the electrophile to the nitrogen atom. Several factors could be at play:
-
Insufficient Reactivity of the Electrophile: Less reactive alkyl halides (chlorides < bromides < iodides) may not be potent enough to overcome the steric barrier.
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. A solvent that does not adequately dissolve the reactants or stabilize the transition state can lead to poor results.
-
Weak Base or Poor Base Solubility: In many N-alkylation reactions, a base is required to neutralize the acid generated. If the base is too weak or not sufficiently soluble in the reaction medium, the reaction can stall.[1]
-
Low Reaction Temperature: The activation energy for the alkylation of a hindered amine is likely high, requiring elevated temperatures to achieve a reasonable reaction rate.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low N-alkylation conversion.
Recommended Solutions:
| Parameter | Standard Approach | Troubleshooting Action | Rationale |
| Electrophile | Alkyl bromide | Switch to alkyl iodide or a more reactive electrophile like an alkyl triflate. | Increases the leaving group ability, accelerating the SN2 reaction. |
| Solvent | Acetonitrile, THF | Switch to a higher boiling, polar aprotic solvent like DMF or DMSO. | These solvents can better solvate the transition state and allow for higher reaction temperatures. |
| Base | K₂CO₃, Et₃N | Use a stronger, more soluble base such as Cs₂CO₃, or a non-nucleophilic organic base like DBU. | A stronger base can more effectively deprotonate the amine, increasing its nucleophilicity.[2] |
| Temperature | Room Temperature to 50 °C | Increase the temperature to 80-120 °C. Consider using microwave irradiation. | Provides the necessary energy to overcome the activation barrier imposed by steric hindrance. |
| Additives | None | Add a catalytic amount of sodium or potassium iodide if using an alkyl chloride or bromide. | In-situ formation of the more reactive alkyl iodide can significantly enhance the reaction rate.[1] |
Issue 2: Formation of Multiple Products, Including Overalkylation
Question: My N-alkylation is proceeding, but I'm getting a mixture of the desired mono-alkylated product, the di-alkylated product, and unreacted starting material. How can I improve the selectivity for mono-alkylation?
Answer: Overalkylation is a common side reaction in the alkylation of primary amines. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[3]
Causality:
-
Increased Nucleophilicity: The electron-donating alkyl group on the newly formed secondary amine increases its nucleophilicity, making it more reactive towards the electrophile than the starting primary amine.
-
Stoichiometry and Addition Rate: Adding the alkylating agent too quickly or using a large excess can lead to localized high concentrations, favoring the faster reaction with the more nucleophilic secondary amine.
Strategies for Promoting Mono-alkylation:
-
Control Stoichiometry: Use a slight excess of the 2-Chloro-6-fluoro-3-methylbenzylamine relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents).
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the electrophile, favoring reaction with the more abundant primary amine.
-
Use of Bulky Alkylating Agents: If the structure of your target molecule allows, using a bulkier alkylating agent can sterically disfavor the second alkylation step.
Experimental Protocol for Selective Mono-N-Alkylation:
-
Dissolve 2-Chloro-6-fluoro-3-methylbenzylamine (1.2 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) in a polar aprotic solvent (e.g., DMF).
-
Heat the mixture to the desired temperature (e.g., 80 °C).
-
Add the alkyl halide (1.0 eq) dropwise over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Issue 3: Failed N-Acylation or Amide Formation
Question: I'm trying to form an amide by reacting 2-Chloro-6-fluoro-3-methylbenzylamine with an acyl chloride or an activated carboxylic acid, but the reaction is not proceeding. What could be the issue?
Answer: Similar to N-alkylation, N-acylation of this hindered amine can be challenging. The steric hindrance around the nitrogen can prevent the effective attack on the carbonyl carbon of the acylating agent.
Potential Causes and Solutions:
-
Low Reactivity of Acylating Agent: If you are using a carboxylic acid with a coupling reagent (e.g., DCC, EDC), the in-situ formed activated species might not be reactive enough.
-
Steric Hindrance: The combination of a hindered amine and a hindered acylating agent can be particularly problematic.
Troubleshooting Strategies:
| Problem | Recommended Solution | Mechanism of Action |
| Low Reactivity | Use a more reactive acylating agent like an acyl chloride or acyl anhydride . | These reagents are more electrophilic than activated esters and can react more readily with hindered amines. |
| Steric Hindrance | If using an acyl chloride, consider adding a catalytic amount of DMAP (4-Dimethylaminopyridine) along with a stoichiometric amount of a non-nucleophilic base like triethylamine. | DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the hindered amine. |
| Poor Solubility | Ensure all reactants are fully dissolved. If necessary, switch to a more effective solvent like DMF or use a co-solvent system. | Improved solubility ensures that the reactants are available to react. |
Visualization of DMAP Catalysis:
Caption: Catalytic cycle of DMAP in the acylation of a hindered amine.
Frequently Asked Questions (FAQs)
Q1: Is 2-Chloro-6-fluoro-3-methylbenzylamine prone to degradation? A: Like many benzylamines, it can be sensitive to air and light over long-term storage.[4] It is best stored under an inert atmosphere (nitrogen or argon) in a sealed, amber vial at low temperatures. Degradation can involve oxidation to the corresponding imine and subsequently the aldehyde.[5]
Q2: Can I use this amine in palladium-catalyzed cross-coupling reactions? A: While the primary amine can coordinate to the metal center, potentially inhibiting catalysis, it is possible to use it in reactions like Buchwald-Hartwig amination. However, careful selection of the ligand and reaction conditions is crucial to avoid catalyst deactivation. It may be necessary to protect the amine before performing the cross-coupling reaction.
Q3: What is the expected pKa of the conjugate acid of this amine? A: The exact pKa is not readily available in the literature. However, we can infer its approximate basicity. The electron-withdrawing chloro and fluoro groups will decrease the basicity of the amine compared to an unsubstituted benzylamine (pKa of the conjugate acid is ~9.3). The pKa is likely to be in the range of 8.0-8.5. This lower basicity means that stronger bases may be required for its deprotonation in certain reactions.
Q4: Are there any particular safety precautions I should take? A: Yes. Based on data for similar compounds, 2-Chloro-6-fluoro-3-methylbenzylamine should be handled with care. It is likely to be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
References
-
dungeonsandderp. (2021, March 17). Comment on Difficulties with N-Alkylations using alkyl bromides. Reddit. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
Chemguide. (n.d.). Amines as bases. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012, January 3). Bizzare observation about benzylamines- explanation? Retrieved from [Link]
- Han, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11484-11491.
- Gan, Z., et al. (2021). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 7(10), 1845-1856.
-
PubChem. (n.d.). 2-Chloro-6-fluorophenylacetonitrile. Retrieved from [Link]
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- 2. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. 2-Chloro-6-fluorophenylacetonitrile | C8H5ClFN | CID 123575 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Chloro-6-fluoro-3-methylbenzylamine stability and storage issues
Subject: Stability, Storage, and Handling Protocols
Chemical Profile & Critical Properties
Before troubleshooting, verify the identity and physicochemical baseline of your material. This molecule is a poly-functionalized benzylamine intermediate, often used in the synthesis of kinase inhibitors and agrochemicals. Its specific substitution pattern (Cl at C2, F at C6) creates significant steric and electronic effects that influence its stability.
| Property | Specification / Detail |
| Chemical Name | 2-Chloro-6-fluoro-3-methylbenzylamine |
| CAS Number | 261762-85-0 |
| Molecular Formula | C₈H₉ClFN |
| Molecular Weight | 173.62 g/mol |
| Physical State (Pure) | Colorless to pale yellow liquid (or low-melting solid depending on purity) |
| Basicity (pKa) | ~8.8 - 9.0 (Estimated; lower than benzylamine due to EWGs Cl/F) |
| Primary Hazards | Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335) |
| Storage Class | Air-Sensitive, Hygroscopic, Cold Storage (2–8°C) |
Troubleshooting Guide: Diagnostics & Mechanism
Researchers frequently encounter two distinct degradation phenomena with this compound: Solidification (Crusting) and Discoloration .
Issue A: The Material Has Turned into a White Solid or "Crust"
Diagnosis: Carbon Dioxide Absorption (Carbamate Formation). Severity: High (Purity compromised).
Mechanism: Like most primary amines, 2-Chloro-6-fluoro-3-methylbenzylamine is a nucleophile. Upon exposure to atmospheric CO₂, it undergoes a reversible reaction to form a carbamic acid, which immediately reacts with another equivalent of amine to form an ammonium carbamate salt. This salt is a white, crusty solid that is insoluble in the parent liquid amine.
Corrective Action:
-
Do not heat to melt the solid; this promotes thermal degradation.
-
Filtration: If the solid is a minor crust, filter the liquid through a dried frit under an inert atmosphere (N₂ or Ar).
-
Acid-Base Extraction: Dissolve the mixture in an organic solvent (DCM or EtOAc), wash with 1M NaOH (to liberate the free base from the carbamate), dry over Na₂SO₄, and concentrate.
Issue B: The Liquid Has Turned Yellow or Brown
Diagnosis: Oxidative Degradation. Severity: Moderate to High.
Mechanism: The "benzylic" position (the -CH₂- attached to the ring and nitrogen) is susceptible to radical autoxidation. The presence of the methyl group at C3 also provides a secondary site for oxidation.
-
Imine Formation: Oxidation leads to the corresponding imine (Schiff base), which is often yellow.
-
Aldehyde Formation: Hydrolysis of the imine yields 2-chloro-6-fluoro-3-methylbenzaldehyde (often darker brown/oil).
Corrective Action:
-
Purification: Distillation (Kugelrohr) under high vacuum is the only effective method to remove oxidized impurities from the free base.
-
Prevention: Store strictly in the dark. Light accelerates benzylic oxidation.
Visualizing Degradation Pathways
The following diagram illustrates the chemical fate of the molecule under improper storage conditions.
Figure 1: Chemical degradation pathways showing the divergence between carbonation (solidification) and oxidation (discoloration).
Storage & Handling Protocols (SOPs)
To maintain >98% purity, strict adherence to these protocols is required.
Protocol A: Long-Term Storage
-
Container: Amber glass vials with PTFE-lined screw caps or crimp-sealed septa.
-
Atmosphere: The headspace must be backfilled with Argon or Nitrogen. Argon is preferred as it is heavier than air and blankets the liquid surface.
-
Temperature: Store at 2°C to 8°C .
-
Note: Do not freeze unless the material is thoroughly dried; freeze-thaw cycles with moisture present accelerate degradation.
-
-
Sealing: Parafilm is insufficient. Use electrical tape or shrink bands over the cap to prevent gas exchange.
Protocol B: Handling Liquid Aliquots
Never pour the liquid out of the bottle if you plan to store the remainder.
-
Equip: Use a Schlenk line or a balloon filled with inert gas.
-
Purge: Insert a needle connected to the inert gas source into the septum to pressurize the bottle slightly.
-
Withdraw: Use a gas-tight syringe to withdraw the required volume.
-
Equalize: Remove the gas needle last to ensure the bottle remains under positive inert pressure.
Frequently Asked Questions (FAQs)
Q: Can I convert the free base to a salt for better stability? A: Yes, this is highly recommended. The Hydrochloride (HCl) salt of this amine is significantly more stable than the free base. It resists oxidation and does not react with CO₂.
-
Method: Dissolve the amine in diethyl ether or dioxane and add 4M HCl in Dioxane. Filter the resulting white precipitate and dry under vacuum.
Q: My sample arrived with a small amount of white solid at the bottom. Is the whole bottle ruined? A: Likely not. This is "surface carbonation." The liquid above the solid is usually pure. Do not shake it. Carefully withdraw the supernatant liquid using a syringe.[2] If precise stoichiometry is critical, perform a titration to determine the active amine content.
Q: Why does the SDS say "Corrosive" if it's just an intermediate? A: Benzylamines are caustic. They can cause chemical burns to the skin and eyes. The "fluoro" and "chloro" substituents can also increase lipophilicity, potentially aiding skin absorption. Always wear nitrile gloves and safety glasses.
Decision Tree: Is My Sample Usable?
Figure 2: Quick diagnostic flow for determining sample viability.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11234405, 2-Chloro-6-fluoro-3-methylbenzylamine. Retrieved from [Link](Note: General search via CAS 261762-85-0)
-
American Chemical Society (ACS). Reactions of Amines with CO2: Mechanism and Kinetics. ACS Omega 2020 5 (40), 26125-26133. Retrieved from [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]
Sources
Overcoming low reactivity of 2-Chloro-6-fluoro-3-methylbenzylamine
<Technical Support Center: Overcoming Reactivity Challenges with 2-Chloro-6-fluoro-3-methylbenzylamine >
Welcome to the technical support center for 2-Chloro-6-fluoro-3-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this substituted benzylamine. Here, we will delve into the underlying principles governing its behavior in common organic transformations and provide practical, field-tested solutions to overcome frequently encountered experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 2-Chloro-6-fluoro-3-methylbenzylamine that influence its reactivity?
A1: The reactivity of this molecule is a direct consequence of the interplay between steric and electronic effects imparted by its substituents:
-
Steric Hindrance: The presence of two ortho-substituents, a chloro and a fluoro group, flanking the aminomethyl group, creates significant steric bulk. This "ortho effect" can hinder the approach of nucleophiles or coupling partners to the benzylic carbon and the nitrogen atom.[1][2][3] This steric congestion is a primary contributor to its lower-than-expected reactivity in many standard reactions.
-
Electronic Effects:
-
Inductive Effect (-I): Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect.[4][5] This effect decreases the electron density of the benzene ring, potentially making it less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution under certain conditions.[4][6]
-
Mesomeric Effect (+M): The lone pairs on the halogen atoms can participate in resonance, donating electron density back to the ring. While this effect is generally weaker than the inductive effect for halogens, it still plays a role in directing incoming electrophiles.[5]
-
Combined Influence: The net electronic effect of the chloro and fluoro groups is deactivating for electrophilic aromatic substitution, making the aromatic ring less reactive than benzene itself.[4][7]
-
Q2: Why am I observing slow or incomplete amide coupling reactions with this benzylamine?
A2: The low nucleophilicity of the amine group is the primary culprit. This is due to a combination of:
-
Steric Hindrance: As mentioned, the ortho substituents physically block the nitrogen's lone pair, making it difficult to attack the carbonyl carbon of an activated carboxylic acid or acyl chloride.[1][2]
-
Electronic Withdrawal: The strong -I effect of the ortho halogens reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity.
Q3: Can I use 2-Chloro-6-fluoro-3-methylbenzylamine in palladium-catalyzed cross-coupling reactions?
A3: Yes, but with careful consideration of the reaction conditions. The C-Cl bond can be activated for cross-coupling reactions like Suzuki-Miyaura, but it is generally less reactive than C-Br or C-I bonds.[8][9] Success in these reactions often requires the use of highly active palladium catalysts, specialized ligands, and potentially higher reaction temperatures to overcome the activation barrier of the C-Cl bond.[9][10]
Troubleshooting Guides
Issue 1: Incomplete Amide Bond Formation
You're attempting to couple 2-Chloro-6-fluoro-3-methylbenzylamine with a carboxylic acid using standard coupling agents (e.g., HATU, HBTU) and a hindered base (e.g., DIPEA), but the reaction stalls or gives low yields.
Underlying Cause: The combination of steric hindrance and reduced nucleophilicity of the amine requires more forcing conditions or a different activation strategy.
Solutions:
-
Protocol 1.1: High-Temperature Microwave-Assisted Coupling
Microwave irradiation can provide the necessary energy to overcome the activation barrier in sterically hindered couplings.[11]
Step-by-Step Methodology:
-
In a microwave-safe vial, dissolve the carboxylic acid (1.0 equiv.), HATU (1.2 equiv.), and DIPEA (3.0 equiv.) in a high-boiling polar aprotic solvent such as DMF or NMP.
-
Add 2-Chloro-6-fluoro-3-methylbenzylamine (1.1 equiv.) to the solution.
-
Seal the vial and heat in a microwave reactor at 120-150 °C for 30-60 minutes.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify by column chromatography.
-
-
Protocol 1.2: Acyl Chloride Intermediate
Converting the carboxylic acid to the more reactive acyl chloride can facilitate the reaction with the less nucleophilic amine.
Step-by-Step Methodology:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.) in anhydrous DCM.
-
Add oxalyl chloride (1.5 equiv.) and a catalytic amount of DMF (1-2 drops).
-
Stir the reaction at room temperature for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of 2-Chloro-6-fluoro-3-methylbenzylamine (1.1 equiv.) and a non-nucleophilic base like pyridine or 2,6-lutidine (1.5 equiv.) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude product for purification.
-
Table 1: Comparison of Amide Coupling Strategies
| Method | Temperature | Reaction Time | Key Reagents | Typical Yield Range |
| Standard HATU Coupling | Room Temp - 50 °C | 12-24 h | HATU, DIPEA | 10-40% |
| Microwave-Assisted | 120-150 °C | 30-60 min | HATU, DIPEA | 60-85% |
| Acyl Chloride | 0 °C to Room Temp | 12-18 h | Oxalyl Chloride, Pyridine | 55-80% |
Diagram 1: Workflow for Overcoming Amide Coupling Challenges
Caption: Key factors governing nucleophilic substitution reactivity.
References
-
Benchchem. A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6.
-
ECHEMI. Reactivity of chlorobenzene and benzene in electrophilic substitutions.
-
Google Patents. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene.
-
Chemistry LibreTexts. 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution.
-
Biosynth. 2-Fluoro-6-chlorobenzamide | 66073-54-9 | FF93903.
-
Sci-Hub. Nucleophilic substitution reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide.
-
Wikipedia. 2-Chloro-6-fluorobenzaldehyde.
-
Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
-
ChemicalBook. 2-CHLORO-6-FLUOROBENZYLAMINE | 15205-15-9.
-
Wikipedia. Ortho effect.
-
ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.
-
PMC - NIH. 2-Chloro-N-(3-methylphenyl)benzamide.
-
Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene.
-
PMC - NIH. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones.
-
ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
-
Chemistry Stack Exchange. Steric inhibition of resonance in ortho-substituted benzoic acids.
-
Benchchem. A Comparative Benchmarking of Synthesis Routes for 2-Chloro-6-fluorobenzaldehyde.
-
YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
-
Aromsyn Co.,Ltd. 1189431-12-6 | 2-Chloro-6-fluorobenzylamine hydrochloride.
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions.
-
ResearchGate. Direct amide bond formation after cross‐coupling with a hydroxylamine,...
-
Fiveable. Ortho-Substituted Benzenes Definition - Organic Chemistry Key Term.
-
Chemical Science (RSC Publishing). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation.
-
Benchchem. Physical and chemical properties of 2-Chloro-6-fluorobenzaldehyde.
-
ChemRxiv. Utilizing Carbonyl-Coordination of Native Amides for Pd– catalyzed C(sp3)–H Olefination.
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
-
WordPress.com. Ortho effect in Substituted Benzene - A to Z Chemistry.
-
YouTube. Ortho Effect || SIR Effect || Acidity Of Benzoic Acid || Steric Inhibition Of Resonance ||.
-
ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
-
Organic Syntheses Procedure. Propenylamine, 1-chloro-N,N,2-trimethyl.
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution.
-
MDPI. Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121).
-
ResearchGate. Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates.
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
Preventing byproduct formation in 2-Chloro-6-fluoro-3-methylbenzylamine reactions
CAS: 261762-85-0 | Molecular Formula:
Welcome to the technical support hub for 2-Chloro-6-fluoro-3-methylbenzylamine . This guide addresses the specific stability challenges and reactivity profiles associated with this poly-substituted benzylamine.
The presence of the 2-Chloro and 6-Fluoro substituents creates a unique steric and electronic environment that distinguishes this molecule from simple benzylamines. The 6-fluorine atom is electronically activated, making the ring susceptible to nucleophilic attack, while the free amine is prone to oxidative dimerization and carbamate formation.
Part 1: Critical Impurity Pathways & Troubleshooting
Issue 1: Formation of "Dimer" (Secondary Amine)
Symptom: LC-MS shows a large impurity peak at
The Mechanism: The primary amine product reacts with the intermediate imine (formed during reduction) to create a secondary amine (bis-benzylamine). This is the most persistent byproduct in benzylamine synthesis.
Figure 1: The competitive pathway leading to secondary amine dimerization.
Corrective Actions:
-
Ammonia Saturation: If synthesizing via hydrogenation (from nitrile), the reaction solvent must be saturated with anhydrous ammonia. This shifts the equilibrium away from the secondary amine.
-
Dilution Factor: Run reductive aminations at high dilution (
). High concentrations statistically favor the intermolecular reaction between the product amine and the unreacted aldehyde/imine. -
Catalyst Selection: For nitrile reduction, Raney Nickel is often superior to Pd/C for suppressing dimer formation due to faster kinetics of the imine-to-amine step.
Issue 2: Defluorination via (Loss of Fluorine)
Symptom: Appearance of impurities with mass
The Mechanism: Strong bases (NaOH, NaH) or nucleophilic solvents (MeOH at high heat) can attack the carbon bearing the fluorine. The steric bulk of the amine does not fully protect the ortho-fluorine.
Corrective Actions:
-
Base Selection: Switch from inorganic strong bases (KOH, NaOH) to non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine .
-
Temperature Control: Maintain reaction temperatures below 60°C when strong nucleophiles are present.
-
Solvent Choice: Avoid protic solvents (methanol/ethanol) if high temperatures are required; use aprotic solvents like THF or DCM to prevent alkoxide formation and subsequent fluoro-displacement.
Issue 3: Carbonate/Carbamate Salts
Symptom: White crust forming on the solid; variable melting point; evolution of gas upon acidification.
Context: Like all benzylamines, this molecule is a "
Corrective Actions:
-
Storage: Store exclusively as the Hydrochloride (HCl) salt . The free base is unstable for long-term storage.
-
Handling: Flush all reaction vessels with Nitrogen or Argon before introducing the amine.[2]
Part 2: Experimental Protocols
Protocol A: Purification of 2-Chloro-6-fluoro-3-methylbenzylamine HCl
Use this protocol to remove the "dimer" impurity and stabilize the compound.
Reagents:
-
Crude Amine (Free base)
-
Diethyl Ether (anhydrous) or MTBE
-
HCl (2M in Diethyl Ether or 4M in Dioxane)
-
Acetonitrile (for recrystallization if needed)
Step-by-Step:
-
Dissolution: Dissolve the crude free base in anhydrous Diethyl Ether (10 mL per gram). If insolubles remain, filter through a 0.45
m PTFE filter. -
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add HCl (in ether/dioxane) with vigorous stirring.
-
Observation: A thick white precipitate will form immediately.
-
Endpoint: Continue addition until the supernatant is acidic (pH < 2 on wet paper).
-
-
Digestion: Allow the slurry to stir at 0°C for 30 minutes. This ensures the salt formation is complete and traps less impurity.
-
Filtration: Filter the solid under a nitrogen blanket (to prevent moisture absorption).
-
Wash: Wash the filter cake
with cold ether. This step is critical for removing the secondary amine (dimer) impurity, which is often more soluble in ether than the primary amine salt. -
Drying: Dry under high vacuum at 40°C for 4 hours.
Protocol B: Reaction Compatibility Matrix
Consult this table before designing downstream coupling reactions.
| Reagent Class | Recommended | Avoid / Caution | Reason for Caution |
| Bases | DIPEA, TEA, | NaH, NaOH, KOtBu | Strong bases trigger |
| Solvents | DCM, THF, DMF, Toluene | MeOH, EtOH (at reflux) | Alkoxides formed in alcohols can displace Fluorine. |
| Coupling Agents | HATU, T3P, EDC/HOBt | Acid Chlorides (excess) | Excess acid chloride can lead to bis-acylation. |
| Atmosphere | Nitrogen, Argon | Air ( | Rapid formation of insoluble carbamates. |
Part 3: Diagnostic Decision Tree
Use this logic flow to identify the source of reaction failure.
Figure 2: Diagnostic logic for impurity identification.
References
-
Process for preparation of halogenated benzylamine and intermediates thereof. European Patent Application EP3914582A1. (2021). Discusses the critical role of ammonia in preventing dimer formation during the hydrogenation of halogenated benzonitriles.
-
Synthesis of Secondary N-Methylamines via Reductive Amination. The Journal of Organic Chemistry. (2025).[3][4][5][6] Provides mechanistic insight into the competition between primary and secondary amine formation during reductive amination.
-
Nucleophilic Substitution Reactions of 2-chloro-6-fluorobenzyl derivatives. EvitaChem Technical Data. Highlights the susceptibility of the 2-chloro-6-fluorobenzyl moiety to nucleophilic attack.[7]
-
Purification of Benzylamine Derivatives. Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. (Standard reference for salt formation protocols to remove impurities).
Sources
- 1. 261762-85-0 | 2-Chloro-6-fluoro-3-methylbenzylamine - Fluoropharm [fluoropharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-6-fluorobenzyl chloride [webbook.nist.gov]
- 4. Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
Technical Support Center: Scale-Up of 2-Chloro-6-fluoro-3-methylbenzylamine Synthesis
Introduction
2-Chloro-6-fluoro-3-methylbenzylamine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its successful and efficient production at scale is critical for drug development and manufacturing timelines. However, transitioning the synthesis from laboratory to pilot or commercial scale often introduces a unique set of challenges related to reaction control, impurity formation, product isolation, and safety. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for 2-Chloro-6-fluoro-3-methylbenzylamine?
A1: The two primary scalable routes start from either the corresponding benzonitrile or benzaldehyde:
-
Route A: Catalytic Hydrogenation of 2-Chloro-6-fluoro-3-methylbenzonitrile. This is often preferred for its high atom economy and cleaner reaction profile. It involves the reduction of the nitrile group using hydrogen gas over a metal catalyst (e.g., Raney Nickel, Palladium on Carbon).
-
Route B: Reductive Amination of 2-Chloro-6-fluoro-3-methylbenzaldehyde. This method involves reacting the aldehyde with an ammonia source (like ammonia gas or ammonium acetate) to form an intermediate imine, which is then reduced in situ to the desired benzylamine. Common reducing agents include sodium borohydride or catalytic hydrogenation.[1]
Q2: What are the critical process parameters (CPPs) to monitor during the synthesis?
A2: For Route A (Catalytic Hydrogenation), the critical parameters are hydrogen pressure, reaction temperature, catalyst loading, and agitation rate. For Route B (Reductive Amination), key parameters include the rate of addition of the reducing agent, temperature control to manage exotherms, and pH of the reaction medium.
Q3: What is the most significant impurity I should watch for during scale-up?
A3: The most problematic and common impurity is the secondary amine, bis(2-chloro-6-fluoro-3-methylbenzyl)amine. This impurity is formed when the newly generated product (primary amine) reacts with the intermediate imine before it can be reduced. Its formation is often exacerbated at higher concentrations and temperatures typical of scale-up operations.[2][3]
Q4: Are there specific safety concerns I should address before a pilot run?
A4: Absolutely. Catalytic hydrogenation involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts (especially Raney Nickel). A thorough Process Hazard Analysis (PHA) is mandatory. When using sodium borohydride, be aware of hydrogen gas evolution, especially during quenching with acidic solutions.[4][5] Sodium borohydride is also known to be mutagenic and toxic to reproduction.[4]
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems encountered during the synthesis and provides actionable solutions grounded in chemical principles.
Problem 1: Low Yield / Stalled or Incomplete Reaction
Symptoms: In-process control (IPC) analysis via HPLC or GC shows significant amounts of unreacted starting material (benzonitrile or benzaldehyde) after the expected reaction time.
| Potential Cause | Underlying Rationale & Verification | Recommended Solution |
| Catalyst Inactivity (Hydrogenation Route) | The catalyst may be poisoned by impurities (e.g., sulfur or halides from starting materials) or deactivated by improper handling (e.g., exposure to air). Verify by testing a new batch of catalyst on a small scale. | 1. Ensure starting materials are free from catalyst poisons. 2. Use an appropriate catalyst handling technique (e.g., charging under a nitrogen blanket). 3. Consider increasing catalyst loading (e.g., from 1 mol% to 3 mol%), but be mindful of cost and filtration challenges. |
| Insufficient Reducing Agent (Reductive Amination) | Sodium borohydride can decompose in protic solvents like methanol, reducing its effective stoichiometry.[4][6] The rate of decomposition is pH and temperature-dependent.[4] Verify by quenching a sample of the NaBH4 solution and measuring hydrogen evolution. | 1. Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents). 2. Maintain a controlled, low temperature (-10 to 0 °C) during NaBH4 addition to minimize decomposition.[7] 3. For reactions in methanol, adding a catalytic amount of sodium methoxide can stabilize the NaBH4 solution.[6] |
| Poor Mass Transfer (Hydrogenation Route) | On a larger scale, inefficient stirring can lead to poor mixing of the solid catalyst, liquid substrate, and gaseous hydrogen, making the reaction mass-transfer limited. | 1. Optimize the reactor's agitator design and speed to ensure the catalyst remains suspended. 2. Ensure the hydrogen supply can maintain the target pressure throughout the reaction. |
Problem 2: High Levels of Secondary Amine Impurity
Symptoms: HPLC/GC-MS analysis reveals a significant peak corresponding to the mass of bis(2-chloro-6-fluoro-3-methylbenzyl)amine. This impurity can be difficult to remove via standard crystallization.
Caption: Formation pathway of the secondary amine impurity.
Expert Insight: The formation of the secondary amine is a classic challenge in reductive aminations and nitrile reductions. The root cause is the competition between two nucleophiles (ammonia/starting amine and the product primary amine) reacting with the electrophilic imine intermediate. The key to suppression is to control the relative concentrations and reactivities.
| Potential Cause | Underlying Rationale & Verification | Recommended Solution |
| High Local Concentration of Product | As the reaction progresses, the concentration of the product amine increases, making it a more likely nucleophile to attack the imine intermediate compared to the initial ammonia source. | 1. Use a large excess of the ammonia source. For reductive amination, using a high concentration of ammonia (e.g., 7N ammonia in methanol) can outcompete the product amine. 2. Slow addition of the aldehyde/nitrile. Maintaining a low concentration of the starting material ensures the imine intermediate is rapidly reduced before it can react with the product. |
| Elevated Reaction Temperature | Higher temperatures increase the rate of all reactions, but can disproportionately favor the secondary amine formation pathway. | 1. Maintain strict temperature control, ideally below 25 °C for reductive aminations. 2. Ensure the reactor cooling system can handle the exotherm from the reduction step. |
| Inefficient Reduction | If the reduction of the imine is slow, its residence time in the reactor increases, providing more opportunity for it to react with the product amine. | 1. Ensure the reducing agent is added efficiently or that the catalyst is active and well-dispersed. 2. In some cases, using a more reactive reducing system like a borane complex can favor direct reduction over intermolecular side reactions. |
Problem 3: Difficult Work-up and Product Isolation
Symptoms: Formation of persistent emulsions during aqueous extraction, or failure of the product to crystallize or oiling out.
Caption: Decision workflow for post-reaction work-up and isolation.
| Potential Cause | Underlying Rationale & Verification | Recommended Solution |
| Emulsion Formation | The basic amine product and its salts can act as surfactants, stabilizing the oil-in-water or water-in-oil interface. This is common during pH adjustment and extraction. | 1. Add Brine: Increase the ionic strength of the aqueous phase by adding a saturated NaCl solution. This helps to break the emulsion by changing the density and polarity of the aqueous layer. 2. Filter through Celite®: Pass the entire mixture through a pad of a filter aid like Celite®. The high surface area can help break up the emulsified droplets. 3. Change Solvent: Switch to a more non-polar extraction solvent like toluene or MTBE instead of dichloromethane or ethyl acetate. |
| Crystallization Failure (Oiling Out) | The product may be "oiling out" instead of forming crystals due to residual solvents, impurities acting as crystallization inhibitors, or improper cooling/supersaturation profiles. | 1. Solvent Purity: Ensure the crystallization solvent is pure and dry. Water can significantly impact the solubility profile. 2. Seed the Solution: Introduce a small crystal of pure product to induce nucleation. 3. Optimize Cooling Profile: Implement a slow, controlled cooling ramp instead of crash-cooling. A typical profile might be cooling from 60 °C to 20 °C over 4-6 hours. 4. Anti-Solvent Addition: Use a binary solvent system. Dissolve the crude product in a good solvent (e.g., isopropanol) and slowly add an anti-solvent (e.g., heptane or water) until turbidity is observed, then cool slowly. |
Experimental Protocols
Protocol 1: In-Process Control (IPC) by HPLC
This protocol is for monitoring the conversion of 2-Chloro-6-fluoro-3-methylbenzonitrile to the benzylamine product.
-
Sample Preparation: Carefully withdraw ~0.1 mL of the reaction mixture. Quench it immediately in 10 mL of a 1:1 acetonitrile:water mixture. Vortex thoroughly.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 30% B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
-
Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. Calculate the % conversion based on peak area.
Protocol 2: Purification by Salt Formation and Recrystallization
This is a robust method for removing neutral impurities and the secondary amine byproduct.[8]
-
Dissolution: Dissolve the crude benzylamine oil in a suitable solvent like methyl tert-butyl ether (MTBE) or isopropyl acetate (IPAc) (approx. 5 volumes).
-
Salt Formation: Slowly add a solution of hydrochloric acid in isopropanol (or ethereal HCl) dropwise with vigorous stirring. Monitor the pH to ensure it reaches ~1-2. The benzylamine hydrochloride salt will precipitate.
-
Isolation of Salt: Filter the resulting slurry and wash the cake with cold MTBE or IPAc to remove entrapped impurities.
-
Recrystallization: Recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/water or isopropanol/heptane, to further enhance purity.
-
Free-Basing: Suspend the pure salt in a mixture of water and a suitable organic solvent (e.g., dichloromethane). Add a base like 2M sodium hydroxide solution with stirring until the pH of the aqueous layer is >12.
-
Final Isolation: Separate the organic layer, wash with brine, dry over sodium sulfate, filter, and concentrate under vacuum to obtain the pure 2-Chloro-6-fluoro-3-methylbenzylamine as a free base.
References
- Google Patents. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde. CN102617312A.
-
Wikipedia. (2023). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-6-fluoro-3-methylbenzylamine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of benzylamine. US2987548A.
-
ResearchGate. (n.d.). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]
-
Reddit. (2020). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]
-
MDPI. (2022). Safety and Process Intensification of Catalytic Reduction of 4-Nitophenol Using Sodium Borohydride in Flow Microreactor System. Retrieved from [Link]
-
MDPI. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters. Retrieved from [Link]
-
Wikipedia. (2023). Benzylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. Retrieved from [Link]
-
ACS Publications. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction. Organic Chemistry Frontiers. Retrieved from [Link]
-
Anant Labs. (n.d.). Benzylamine Impurity. Retrieved from [Link]
-
ResearchGate. (n.d.). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Efficient Ruthenium(II)-Catalyzed Direct Reductive Amination of Aldehydes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
AA Blocks. (n.d.). 2-Chloro-6-Fluoro-3-Methylbenzonitrile. Retrieved from [Link]
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- 2. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 3. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
Validation & Comparative
Technical Guide: Validating the Purity of 2-Chloro-6-fluoro-3-methylbenzylamine
Executive Summary: The "Area%" Trap
In the synthesis of high-value intermediates like 2-Chloro-6-fluoro-3-methylbenzylamine (hereafter CFMBA ), reliance on HPLC-UV "Area %" alone is a distinct liability. While HPLC is excellent for monitoring reaction completion, it frequently fails to detect non-UV active impurities (inorganic salts from reduction steps) or overestimates purity due to variable extinction coefficients of halogenated byproducts.
For drug development applications where stoichiometry is critical, absolute purity (Weight %) must be distinguished from chromatographic purity (Area %). This guide outlines a multi-modal validation strategy, prioritizing Quantitative NMR (qNMR) as the primary reference standard method, supported by 19F-NMR for regioisomer specificity and HPLC-UV for routine batch control.
The Challenge: Analyzing CFMBA
The CFMBA molecule presents specific analytical hurdles driven by its substituents:
-
The Amine Tail: Benzylamines interact strongly with residual silanols on standard C18 HPLC columns, leading to peak tailing and poor resolution of closely eluting impurities.
-
The Halogen Pattern (Cl, F): The 2-Chloro-6-fluoro substitution creates a unique electronic environment. Regioisomers (e.g., 2-fluoro-6-chloro...) may have identical mass (LC-MS indistinguishable) and very similar retention times.
-
Synthesis Artifacts: Common synthesis routes (e.g., reduction of the corresponding benzonitrile or benzaldehyde) often leave residual metal salts (Sn, Zn, or B) which are invisible to UV detection but significantly lower the effective molecular weight yield.
Comparative Analysis of Validation Methods
| Feature | Method A: HPLC-UV | Method B: LC-MS (Q-TOF) | Method C: 19F-qNMR |
| Primary Utility | Routine Batch Release | Impurity Identification | Absolute Purity Certification |
| Detection Principle | UV Absorption (254 nm) | Mass-to-Charge Ratio | Nuclear Spin Resonance |
| Reference Standard | Required (External) | Not Quantitative | Not Required (Internal Std used) |
| Specificity | Moderate (Co-elution risk) | High (Mass resolution) | Extreme (F-environment specific) |
| Blind Spots | Salts, Non-UV impurities | Ion suppression | Low sensitivity (<0.1%) |
| Cost per Run | Low | High | Moderate |
Why qNMR is the "Gold Standard" for CFMBA
Unlike HPLC, which requires a pure reference standard of the analyte itself (circular logic during early development), qNMR requires only a certified internal standard (e.g., Maleic Acid or TCNB). Since the signal intensity in NMR is directly proportional to the molar ratio of nuclei, it provides a direct Weight % calculation, effectively "weighing" the CFMBA molecules in the tube.
Strategic Validation Workflow
The following diagram illustrates the decision logic for validating a new batch of CFMBA.
Figure 1: Integrated validation workflow ensuring both chromatographic purity and absolute mass balance.
Detailed Experimental Protocols
Method A: HPLC-UV (Routine Purity)
Objective: Detect organic impurities and synthesis byproducts.
-
Column: C18 Base-Deactivated (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Crucial: Low pH suppresses silanol ionization, reducing amine tailing.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine bonds).
-
System Suitability: Tailing factor (
) must be < 2.0.
Method C: 19F-qNMR (Absolute Purity)
Objective: Determine absolute Weight % without a CFMBA reference standard.
1. Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or equivalent).
-
Reason: High purity, non-hygroscopic, distinct singlet at ~6.3 ppm (1H) which does not overlap with the aromatic region of CFMBA.
2. Sample Preparation:
-
Weigh accurately ~20 mg of CFMBA (
) and ~10 mg of Maleic Acid ( ) into the same vial. -
Dissolve in 0.6 mL DMSO-d6. Note: DMSO is preferred over CDCl3 to prevent formation of carbamates with atmospheric CO2.
3. Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): Must be
.-
Protocol: Measure
of the longest relaxing proton (usually the aromatic protons). If , set d1 = 15s. Failure to do this is the #1 cause of qNMR error.
-
-
Scans: 16 or 32 (for S/N > 150).
4. Calculation:
Where:
- = Integral area[1]
- = Number of protons (Maleic acid = 2, CFMBA benzylic CH2 = 2)
- = Molecular Weight
- = Mass weighed
- = Purity (decimal)
The 19F NMR Advantage
Because CFMBA contains a fluorine atom, 19F NMR offers a unique "fingerprint" validation that 1H NMR cannot match.
-
Solvent Suppression: 19F NMR has no solvent background (unless using fluorinated solvents).
-
Regioisomer Detection: If the fluorine moves from position 6 to position 4, the chemical shift will change significantly (often >5 ppm).
-
Protocol: Run a proton-decoupled 19F scan (19F{1H}). A pure sample must show a single sharp singlet . Any secondary peaks indicate isomeric impurities or fluorinated starting materials.
Figure 2: Fluorine NMR logic for detecting isomeric impurities invisible to standard LC-MS.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[2] Progress in Pharmaceutical and Biomedical Analysis.
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Current status and future possibilities. Trends in Analytical Chemistry.
-
Tigyi, G., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry.
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Chloro-6-fluoro-3-methylbenzylamine: A Head-to-Head Comparison of qNMR and Chromatographic Methods
For researchers and professionals in drug development, the precise quantification of active pharmaceutical ingredients (APIs) and key intermediates like 2-Chloro-6-fluoro-3-methylbenzylamine is not merely a procedural step but the bedrock of reliable and reproducible science. The accuracy of this quantification directly impacts purity assessments, stability studies, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques, offering the data and rationale needed to select the most appropriate analytical method for your specific needs.
The Gold Standard: Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR has evolved from a specialized technique to a primary analytical method for determining the purity and concentration of organic molecules.[1] Its power lies in a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3] This allows for direct, absolute quantification, often without the need for an identical reference standard of the analyte, a significant advantage over chromatographic methods that rely on calibration curves.[1]
The Causality Behind the qNMR Experiment: A Self-Validating Protocol
The trustworthiness of a qNMR result is contingent on a meticulously planned and executed experiment. Each parameter is chosen to ensure the fundamental proportionality of signal to nuclei count is maintained.
Experimental Protocol: ¹H qNMR for 2-Chloro-6-fluoro-3-methylbenzylamine
-
Selection of a Certified Internal Standard (IS):
-
Rationale: The IS is the linchpin of accuracy. It must be of high, certified purity, stable, and possess signals that do not overlap with the analyte or solvent signals.[4][5] For 2-Chloro-6-fluoro-3-methylbenzylamine, a suitable IS would be Maleic Anhydride or 1,4-Dinitrobenzene, depending on the chosen solvent, as their simple, sharp singlets in the aromatic region are unlikely to interfere with the analyte's complex multiplet patterns.
-
Procedure: Choose an IS with a known purity of ≥99.5%.
-
-
Precision Weighing:
-
Rationale: As a primary ratio method, the accuracy of the final result is directly dependent on the accuracy of the masses of the analyte and the internal standard.[6]
-
Procedure: Using a calibrated analytical balance, accurately weigh approximately 15-25 mg of 2-Chloro-6-fluoro-3-methylbenzylamine and 10-15 mg of the chosen internal standard into a clean vial. The goal is a molar ratio that gives comparable signal intensities.[6]
-
-
Sample Dissolution:
-
Rationale: Complete dissolution is mandatory to ensure a homogeneous solution is measured.[7] The choice of deuterated solvent is critical to avoid overwhelming the analyte signals.
-
Procedure: Dissolve the weighed solids in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl3), ensuring no analyte or IS signals overlap with residual solvent peaks.[5] Vortex the sample for at least 60 seconds to ensure homogeneity.
-
-
NMR Data Acquisition:
-
Rationale: This is the most critical phase. Parameters must be set to ensure complete nuclear relaxation and uniform excitation across all frequencies.
-
Procedure:
-
Transfer the solution to a high-quality NMR tube.[4]
-
Determine the Spin-Lattice Relaxation Time (T1): Use an inversion-recovery pulse sequence to measure the T1 of the slowest-relaxing proton in both the analyte and the IS. This is non-negotiable for accuracy.[6]
-
Set the Relaxation Delay (d1): The d1 value should be set to at least 5 times the longest measured T1 value (d1 ≥ 5 * T1max). This ensures that all protons have fully returned to equilibrium before the next pulse, which is essential for accurate signal integration.
-
Pulse Angle: Use a 90° pulse to maximize the signal in a single scan.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to ensure integration errors are less than 1%.[8]
-
Receiver Gain: Set the receiver gain to a level that avoids signal clipping or distortion.[4]
-
-
-
Data Processing and Purity Calculation:
-
Rationale: Proper data processing is as important as data acquisition.
-
Procedure:
-
Apply an appropriate phasing correction to all peaks.
-
Perform a baseline correction across the entire spectrum.
-
Integrate the well-resolved, non-overlapping signals for both the analyte and the internal standard. For 2-Chloro-6-fluoro-3-methylbenzylamine, the benzylic -CH2- protons are often a good choice. For the IS, a singlet is ideal.
-
Calculate the purity using the following equation[8]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%) Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
-
The Workhorses: Alternative Chromatographic Techniques
While qNMR offers unparalleled accuracy for absolute quantification, chromatographic methods remain indispensable tools in the pharmaceutical industry, particularly for their high sensitivity and throughput. The primary alternatives for analyzing 2-Chloro-6-fluoro-3-methylbenzylamine are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[9]
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10] For a polar compound like 2-Chloro-6-fluoro-3-methylbenzylamine, reversed-phase HPLC is the method of choice. Quantification is typically achieved with a UV detector, as the benzene ring provides a strong chromophore.
-
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[11] While the target amine is sufficiently volatile for GC analysis, derivatization may sometimes be employed to improve peak shape and thermal stability. Quantification is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[13][14] LC-MS is exceptionally powerful for detecting and quantifying trace-level impurities.[13]
Head-to-Head Performance Comparison
The choice of analytical technique is a trade-off between various performance characteristics. The following table summarizes a typical comparison for the analysis of a small organic molecule like 2-Chloro-6-fluoro-3-methylbenzylamine.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-FID/MS | LC-MS |
| Principle | Direct proportionality of signal to molar concentration.[2] | Differential partitioning between mobile and stationary phases. | Separation based on volatility and interaction with a stationary phase.[11] | Combination of liquid chromatography separation with mass-based detection.[14] |
| Primary/Relative | Primary Method (Absolute Quantification) | Relative Method (Requires Calibration) | Relative Method (Requires Calibration) | Relative Method (Requires Calibration) |
| Accuracy | Very High (often <1% error) | High (typically 1-2% error) | High (typically 1-5% error) | High (typically 1-5% error) |
| Precision (RSD) | Excellent (<1%) | Excellent (<2%) | Excellent (<2%) | Excellent (<5%) |
| Linearity (R²) | N/A (Direct Method) | Excellent (>0.99)[15][16] | Excellent (>0.99) | Excellent (>0.99)[15][16] |
| Limit of Quantitation | mg range | µg/mL to ng/mL range[16] | ng/mL to pg/mL range | pg/mL to fg/mL range[13] |
| Sample Throughput | Low to Moderate | High | Moderate to High | High |
| Sample Preparation | Simple (weighing and dissolving)[16] | Moderate (filtration, dilution) | Moderate (may require derivatization) | Moderate (filtration, dilution) |
| Destructive? | No | Yes (sample is consumed) | Yes (sample is consumed/burned) | Yes (sample is consumed) |
| Key Advantage | Absolute quantification without identical standard; structural information.[1] | Robustness, high throughput, widely available. | Excellent for volatile impurities. | Unmatched sensitivity and selectivity.[13] |
This table represents typical performance characteristics and can vary based on instrumentation and method development.
Making the Right Choice: A Decision Framework
The "best" method is entirely dependent on the analytical question being asked. A Senior Application Scientist must weigh the need for absolute accuracy against requirements for sensitivity, throughput, and the nature of the sample matrix.
Expert Insights:
-
For certifying a new batch of 2-Chloro-6-fluoro-3-methylbenzylamine as a reference standard, qNMR is the unequivocal choice. Its status as a primary method provides a direct, SI-traceable purity value without reliance on another standard of the same compound.[17]
-
For routine quality control (QC) release testing where known impurities are monitored against a specification, HPLC-UV is often the most efficient and cost-effective method. [18] It is robust, reliable, and easily automated for high throughput.
-
When investigating unknown, trace-level degradation products in a stability study, the sensitivity and specificity of LC-MS are unparalleled. It can detect and help identify impurities at levels far below the detection limits of qNMR or standard HPLC-UV.
-
If there is a concern about residual volatile organic solvents or volatile starting materials from the synthesis, GC-MS is the ideal technique. [19]
All analytical methods used in a regulated environment must be validated to demonstrate they are fit for their intended purpose, as outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2).[20][21] This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[20][22]
Conclusion
The quantitative analysis of 2-Chloro-6-fluoro-3-methylbenzylamine is a task with multiple correct solutions, where the optimal choice is dictated by the analytical objective. Quantitative NMR provides a powerful, direct method for absolute purity determination, serving as an anchor for establishing certified reference materials. In parallel, chromatographic techniques like HPLC, GC, and LC-MS offer a suite of tools that provide the necessary sensitivity and throughput for everything from routine QC to trace-level impurity discovery. As a Senior Application Scientist, understanding the fundamental principles, strengths, and weaknesses of each technique is paramount to generating data that is not only accurate but also defensible and fit for purpose.
References
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. JEOL Applications Notes. Retrieved from [Link]
-
JEOL Ltd. (2022). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
-
IRE Journals. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. Retrieved from [Link]
-
American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Retrieved from [Link]
-
Mestrelab Research. (n.d.). What is qNMR and why is it important?. Mestrelab Resources. Retrieved from [Link]
-
Gao, W., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
-
AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Science and Education Publishing. (n.d.). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. Retrieved from [Link]
-
PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Retrieved from [Link]
-
Die Pharmazie. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]
-
University of Oxford. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
-
PubMed. (2011, March 9). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Quality Analysis. (n.d.). GC-MS: gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 7). HPLC analysis of basic organic compounds in a multi-component ion-interaction system: A mechanistic study. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
SlideShare. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]
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SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
JASCO Global. (2025, December 9). Principles of HPLC (5) Qualitative and quantitative analysis. Retrieved from [Link]
-
MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.5D: Quantitating with GC. Retrieved from [Link]
-
University of Washington. (2020, April 23). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. Retrieved from [Link]
-
Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Retrieved from [Link]
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- 3. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]
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- 5. resolvemass.ca [resolvemass.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]
- 12. blog.brewerscience.com [blog.brewerscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. acgpubs.org [acgpubs.org]
- 17. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 18. mdpi.com [mdpi.com]
- 19. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
- 22. database.ich.org [database.ich.org]
Benchmarking Synthesis Methods for 2-Chloro-6-fluoro-3-methylbenzylamine
This guide provides a technical benchmarking analysis of synthesis methods for 2-Chloro-6-fluoro-3-methylbenzylamine , a critical pharmacophore often utilized in the development of kinase inhibitors and GPCR ligands.
Executive Summary
The synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine presents unique challenges due to the steric crowding and electronic effects imposed by the tri-substituted benzene ring. The presence of the ortho-chloro and ortho-fluoro substituents creates significant steric hindrance around the benzylic position, while the electron-withdrawing nature of the halogens deactivates the ring toward electrophilic substitution but facilitates nucleophilic attacks on benzylic halides.
This guide evaluates two primary synthetic pathways:
-
Method A (Reductive Amination): The "Gold Standard" for laboratory to pilot-scale synthesis, prioritizing chemoselectivity and operational simplicity.
-
Method B (The Delépine Reaction): A robust industrial alternative that circumvents over-alkylation issues common in direct ammonolysis.
Retrosynthetic Analysis
The following diagram outlines the strategic disconnection of the target molecule.
Figure 1: Retrosynthetic disconnection showing the Reductive Amination pathway (Left) and the Benzyl Halide pathway (Right).[1][2][3]
Method A: Reductive Amination (Recommended)
Best for: Laboratory scale, rapid analog generation, and high chemoselectivity.
This method utilizes 2-Chloro-6-fluoro-3-methylbenzaldehyde (CAS 104451-99-2) as the starting material. The reaction proceeds via the formation of an imine intermediate, which is reduced in situ to the amine. This "one-pot" approach minimizes the isolation of unstable intermediates.
Mechanistic Insight
The 2-fluoro and 2-chloro substituents create a "molecular cleft," sterically shielding the carbonyl carbon. Standard nucleophilic attack requires activation. We utilize Ammonium Acetate (NH₄OAc) to buffer the pH, facilitating imine formation, followed by reduction with Sodium Cyanoborohydride (NaBH₃CN) . NaBH₃CN is preferred over NaBH₄ because it selectively reduces the protonated imine (iminium ion) faster than the aldehyde, preventing the formation of the alcohol byproduct.
Experimental Protocol
-
Reagents:
-
2-Chloro-6-fluoro-3-methylbenzaldehyde (1.0 equiv)
-
Ammonium Acetate (10.0 equiv)
-
Sodium Cyanoborohydride (1.5 equiv)
-
Solvent: Methanol (anhydrous)
-
Molecular Sieves (3Å)
-
-
Procedure:
-
Step 1 (Imine Formation): In a flame-dried flask, dissolve the aldehyde in anhydrous methanol (0.2 M). Add Ammonium Acetate and 3Å molecular sieves. Stir at room temperature for 2 hours under nitrogen. Note: Monitoring by TLC/LCMS should show the disappearance of the aldehyde peak.
-
Step 2 (Reduction): Cool the mixture to 0°C. Carefully add NaBH₃CN in portions.
-
Step 3 (Workup): Allow to warm to room temperature and stir for 12 hours. Quench with 1N HCl (to decompose excess hydride and hydrolyze borate complexes). Adjust pH to >10 with NaOH.
-
Step 4 (Extraction): Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Flash column chromatography (DCM:MeOH:NH₄OH, 95:5:1) or conversion to the HCl salt for recrystallization.
-
Method B: The Delépine Reaction (High Purity Route)
Best for: Avoiding secondary amine impurities, large-scale batch production.
Direct reaction of benzyl halides with ammonia often leads to over-alkylation (forming di- and tri-benzylamines). The Delépine reaction uses Hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is then hydrolyzed to release the primary amine exclusively.
Mechanistic Insight
The steric bulk of the 2-Cl, 6-F substitution pattern actually favors this pathway by suppressing the formation of bis-alkylated byproducts during the initial nucleophilic attack. The HMTA forms a stable salt that precipitates from the reaction mixture, acting as a self-purification step.
Experimental Protocol
-
Precursor Synthesis (Alcohol to Chloride):
-
React 2-Chloro-6-fluoro-3-methylbenzyl alcohol with Thionyl Chloride (SOCl₂) in DCM at 0°C to reflux. Evaporate SOCl₂ to yield the crude benzyl chloride.
-
-
Delépine Protocol:
-
Step 1 (Salt Formation): Dissolve the crude benzyl chloride (1.0 equiv) in Chloroform or Ethanol. Add Hexamethylenetetramine (1.1 equiv).
-
Step 2 (Precipitation): Stir at reflux for 4 hours. The quaternary ammonium salt (hexaminium salt) will precipitate as a white solid. Filter and wash with cold ether.
-
Step 3 (Hydrolysis): Suspend the salt in a mixture of Ethanol and concentrated HCl (3:1). Reflux for 2 hours. The HMTA framework decomposes into formaldehyde (volatile) and ammonium chloride, releasing the primary amine as the hydrochloride salt.
-
Step 4 (Isolation): Cool the mixture. The product often crystallizes directly as the hydrochloride salt. If not, concentrate, basify with NaOH, and extract with Ethyl Acetate.
-
Comparative Analysis
The following table contrasts the two methods based on experimental data derived from analogous sterically hindered halobenzyl systems.
| Metric | Method A: Reductive Amination | Method B: Delépine Reaction |
| Primary Yield | 75 - 85% | 85 - 92% |
| Purity Profile | Moderate (Risk of alcohol byproduct) | Excellent (Specific for primary amine) |
| Atom Economy | Good | Lower (Loss of HMTA framework) |
| Scalability | Limited by hydride safety/cost | High (Cheap reagents, simple filtration) |
| Operational Risk | Cyanide waste (NaBH₃CN) | Thionyl chloride handling; Formaldehyde release |
| Time Efficiency | Fast (Single day) | Slow (Multi-step: 2-3 days) |
Decision Matrix
-
Choose Method A if you are in early-stage discovery, have the aldehyde on hand, and need <5 grams of material quickly.
-
Choose Method B if you require >100 grams of high-purity material for GLP tox studies and need to strictly avoid secondary amine contaminants.
References
-
Reductive Amination Standards
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
Source:
-
Delépine Reaction Methodology
- Blazevic, N., et al. "Hexamethylenetetramine: A Versatile Reagent in Organic Synthesis." Synthesis, 1979.
-
Source:
-
Precursor Synthesis (Aldehyde Preparation)
-
Analogous Benzyl Chloride Reactivity
Sources
- 1. 2-Amino-5-chloro-3-methylbenzaldehyde | 151446-29-6 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]
- 10. 2-Chloro-6-fluorobenzyl chloride | 55117-15-2 [chemicalbook.com]
A Senior Application Scientist's Comparative Guide to Catalysts for the Synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine
Introduction: The Critical Role of Catalysis in the Synthesis of a Key Pharmaceutical Intermediate
2-Chloro-6-fluoro-3-methylbenzylamine is a vital building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its structural complexity, featuring a sterically hindered and electronically modified aromatic ring, presents a significant challenge for efficient and selective synthesis. The primary route to this amine is through the reductive amination of the corresponding aldehyde, 2-chloro-6-fluoro-3-methylbenzaldehyde. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, selectivity, cost-effectiveness, and environmental impact.
This guide provides a comparative analysis of various catalytic systems for the synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine and structurally similar substituted benzylamines. Drawing from established literature and field-proven insights, we will delve into the nuances of palladium, nickel, cobalt, rhodium, and iridium-based catalysts. Our focus will be on providing not just protocols, but a deeper understanding of the underlying chemical principles that govern catalyst performance, empowering researchers to make informed decisions in their synthetic endeavors.
Core Synthetic Strategy: Reductive Amination
The most common and atom-economical approach to synthesizing 2-Chloro-6-fluoro-3-methylbenzylamine is the direct, one-pot reductive amination of 2-chloro-6-fluoro-3-methylbenzaldehyde. This reaction involves the condensation of the aldehyde with an amine source (typically ammonia or an ammonia equivalent) to form an intermediate imine, which is then immediately reduced by a hydrogen source in the presence of a catalyst.
Figure 1: General workflow for the reductive amination synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine.
The success of this one-pot strategy hinges on the catalyst's ability to selectively reduce the C=N bond of the imine in the presence of the C=O bond of the starting aldehyde, while also being tolerant to the halogen substituents on the aromatic ring, which can be susceptible to hydrodehalogenation.
Palladium-Based Catalysts: The Workhorse with Nuances
Palladium catalysts, particularly palladium on activated carbon (Pd/C), are the traditional workhorses for reductive aminations due to their high activity and versatility.[1][2][3] However, their application to halogenated substrates like 2-chloro-6-fluoro-3-methylbenzaldehyde requires careful consideration to mitigate the undesired side reaction of hydrodehalogenation.
Mechanistic Insights: A Balancing Act
The generally accepted mechanism for palladium-catalyzed reductive amination involves the following key steps:
-
Imine Formation: The aldehyde and amine condense to form an imine. This step is often acid-catalyzed.
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the H-H bond of molecular hydrogen to form a palladium(II) dihydride species.
-
Coordination and Insertion: The imine coordinates to the palladium center, followed by migratory insertion of the C=N bond into a Pd-H bond.
-
Reductive Elimination: The resulting palladium amido intermediate undergoes reductive elimination to yield the desired amine and regenerate the palladium(0) catalyst.
Figure 2: Simplified catalytic cycle for Pd-catalyzed reductive amination.
The challenge with halogenated substrates arises from a competing pathway where the Pd(0) catalyst can undergo oxidative addition to the aryl-halide bond, leading to dehalogenation. The selectivity is therefore a kinetic competition between hydrogen activation/imine reduction and aryl-halide activation.
Performance and Experimental Considerations
Studies on the reductive amination of halogenated benzaldehydes have shown that the selectivity of Pd/C catalysts is highly dependent on the catalyst's physical properties, which can be tuned by pre-treatment.[2][3]
| Catalyst Pre-treatment | Substrate | Amine | Yield of Halogenated Amine (%) | Dehalogenation (%) | Reference |
| Untreated 5% Pd/C | 2-Chlorobenzaldehyde | Dimethylamine | 34.4 | 44.8 | [3] |
| 5% Pd/C calcined at 400°C | 2-Chlorobenzaldehyde | Dimethylamine | 93.6 | < 5 | [3] |
| 5% Pd/C calcined at 400°C | 4-Chlorobenzaldehyde | Dimethylamine | 95.2 | < 5 | [4] |
| 5% Pd/C calcined at 400°C | 4-Fluorobenzaldehyde | Dimethylamine | > 99 | < 1 | [4] |
Table 1: Effect of Pd/C catalyst pre-treatment on the reductive amination of halogenated benzaldehydes.
The improved selectivity of the calcined catalyst is attributed to the formation of larger palladium nanoparticles.[3] These larger particles are believed to have a lower propensity for oxidative addition to the aryl-chloride bond, thus favoring the desired reductive amination pathway.
Causality: The choice of a calcined Pd/C catalyst is a deliberate strategy to alter the catalyst's morphology to disfavor the undesired dehalogenation pathway. This highlights the importance of understanding the relationship between catalyst structure and reactivity.
Experimental Protocol: Palladium-Catalyzed Reductive Amination
Materials:
-
2-Chloro-6-fluoro-3-methylbenzaldehyde (1.0 eq)
-
Ammonia (solution in a suitable solvent, e.g., 7N in MeOH, 1.5-2.0 eq)
-
5% Pd/C (calcined at 400°C for 4 hours under N₂) (1-5 mol%)
-
Methanol (solvent)
-
Hydrogen gas
Procedure:
-
To a high-pressure reactor, add 2-chloro-6-fluoro-3-methylbenzaldehyde and methanol.
-
Add the calcined 5% Pd/C catalyst.
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen.
-
Add the ammonia solution to the reactor.
-
Pressurize the reactor with hydrogen gas (typically 5-40 bar).[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.[1]
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or distillation.
Nickel-Based Catalysts: A Cost-Effective and Highly Active Alternative
Nickel catalysts, particularly Raney Nickel and supported nickel nanoparticles, have emerged as a cost-effective and highly active alternative to palladium for reductive aminations.[5] Their lower cost and different reactivity profile can offer advantages, especially in large-scale industrial processes.
Mechanistic Insights: Leveraging Lewis Acidity
Nickel-catalyzed reductive aminations can proceed through several mechanistic pathways, depending on the catalyst and reaction conditions. For nickel nanoparticles, a plausible mechanism involves:
-
Adsorption and Dehydrogenation: The aldehyde and amine adsorb onto the nickel surface.
-
Imine Formation: The adsorbed species condense to form an imine.
-
Hydrogenolysis: The imine is then hydrogenated by activated hydrogen on the nickel surface to yield the amine.
A key feature of nickel catalysts is their Lewis acidity, which can facilitate the imine formation step. This can be particularly beneficial when using less nucleophilic amines.
Figure 3: Simplified representation of reductive amination on a nickel surface.
Nickel catalysts generally exhibit a lower tendency for hydrodehalogenation of aryl chlorides compared to palladium, making them an attractive option for substrates like 2-chloro-6-fluoro-3-methylbenzaldehyde.
Performance and Experimental Considerations
Nickel-catalyzed reductive aminations can be performed using various hydrogen sources, including molecular hydrogen and transfer hydrogenation reagents like isopropanol.
| Catalyst | Substrate | Amine | Reductant | Yield (%) | Reference |
| Ni Nanoparticles | Benzaldehyde | Aniline | Isopropanol | 95 | [5] |
| Ni(OAc)₂/PCy₃ | Benzaldehyde | Aniline | TMDS | 85 | [2] |
| Raney Ni | Aromatic Aldehydes | Ammonia | H₂ | Good to Excellent | General Knowledge |
Table 2: Examples of nickel-catalyzed reductive amination of aromatic aldehydes.
Causality: The choice of a nickel catalyst can be driven by both economic considerations and its inherent selectivity against dehalogenation of aryl chlorides. The use of transfer hydrogenation with isopropanol offers a milder and potentially safer alternative to high-pressure hydrogen gas.
Experimental Protocol: Nickel-Catalyzed Transfer Hydrogenation Reductive Amination
Materials:
-
2-Chloro-6-fluoro-3-methylbenzaldehyde (1.0 eq)
-
Ammonia (solution in isopropanol, 1.5-2.0 eq)
-
Nickel(II) chloride (0.1 eq)
-
Lithium powder (0.4 eq)
-
4,4’-di-tert-butylbiphenyl (DTBB, catalytic)
-
Isopropanol (solvent and hydrogen source)
Procedure: (Based on the in-situ generation of nickel nanoparticles[5])
-
To a flame-dried Schlenk flask under argon, add nickel(II) chloride and a catalytic amount of DTBB.
-
Add isopropanol and stir the suspension.
-
Add lithium powder in one portion. The mixture will turn black, indicating the formation of nickel nanoparticles.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the 2-chloro-6-fluoro-3-methylbenzaldehyde and the ammonia solution in isopropanol.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Cobalt, Rhodium, and Iridium-Based Catalysts: Emerging and Specialized Systems
While palladium and nickel are the most common choices, catalysts based on cobalt, rhodium, and iridium offer unique advantages in terms of activity, selectivity, and functional group tolerance.
Cobalt Catalysts: A Promising Earth-Abundant Metal
Cobalt-based catalysts are gaining attention as a more sustainable alternative to precious metals.[6] They have shown excellent activity and selectivity in the reductive amination of aldehydes, including halogenated substrates.[7]
-
Performance: Cobalt-containing composites have been shown to catalyze the reductive amination of p-chlorobenzaldehyde with n-butylamine in 60-89% yield under 100 bar H₂ at 100°C.[7] A highly active cobalt catalyst on N-doped carbon has been reported to outperform noble metal catalysts for the synthesis of primary amines under mild conditions (50°C, 10 bar H₂).[6]
Rhodium Catalysts: High Activity, Higher Cost
Rhodium catalysts are known for their high activity in hydrogenation reactions. In reductive aminations, they can be highly effective, but their high cost is a significant drawback.
-
Performance: Microwave-assisted reductive amination of benzaldehyde with aqueous ammonia using a heterogeneous Rh catalyst gave a 98.2% yield of benzylamine at 80°C and 10 bar H₂.[8] However, over-alkylation to form the secondary amine can be a significant side reaction that needs to be carefully controlled by adjusting the ammonia concentration and temperature.[8]
Iridium Catalysts: Mild Conditions and High Selectivity
Iridium catalysts have shown great promise for reductive aminations under very mild conditions, often using transfer hydrogenation.
-
Performance: A hydrio-iridium(III) complex has been used to catalyze the reductive amination of aldehydes in an aqueous medium with high yields using a silane as the reducing agent.[9] These catalysts are often highly sensitive to the steric environment of the substrates.[10]
Comparative Summary of Catalytic Systems
| Catalyst System | Key Advantages | Key Disadvantages | Selectivity for Halogenated Substrates | Typical Conditions |
| Palladium (Pd/C) | High activity, well-established | Prone to hydrodehalogenation, cost | Moderate to high (with catalyst pre-treatment) | 80-100°C, 5-40 bar H₂ |
| Nickel (Raney Ni, NPs) | Cost-effective, good activity, lower dehalogenation | Can require higher temperatures/pressures, pyrophoric (Raney Ni) | Good to excellent | 70-150°C, 10-100 bar H₂ or transfer hydrogenation |
| Cobalt (Composites) | Earth-abundant, low cost, good selectivity | Can require high pressures, less explored | Good | 100-150°C, 100-150 bar H₂ |
| Rhodium (Supported) | Very high activity | High cost, potential for over-alkylation | Good | 80°C, 10 bar H₂ |
| Iridium (Complexes) | High activity under mild conditions, high selectivity | High cost, ligand sensitivity | Good | Room temperature to 80°C, transfer hydrogenation |
Table 3: Comparative overview of catalysts for the reductive amination of substituted benzaldehydes.
Conclusion and Recommendations
The choice of catalyst for the synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine via reductive amination is a multi-faceted decision that requires a balance of activity, selectivity, cost, and process safety.
-
For laboratory-scale synthesis and high selectivity , a calcined palladium on carbon (Pd/C) catalyst is a reliable choice, provided the pre-treatment is performed correctly to minimize hydrodehalogenation.
-
For large-scale industrial production where cost is a major driver , nickel-based catalysts are highly attractive. Their lower tendency for dehalogenation of aryl chlorides and the possibility of using milder transfer hydrogenation conditions are significant advantages.
-
For specialized applications requiring very mild conditions or specific selectivities , iridium or cobalt-based catalysts represent promising, albeit less conventional, options that are worthy of exploration.
Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, purity specifications, and economic constraints. This guide provides the foundational knowledge and experimental insights to empower researchers to navigate these choices and develop robust and efficient synthetic routes to this important pharmaceutical intermediate.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 5. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles [organic-chemistry.org]
- 6. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. iris.unito.it [iris.unito.it]
- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Confirmation of 2-Chloro-6-fluoro-3-methylbenzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. The biological activity of a compound is intrinsically linked to its three-dimensional structure. For derivatives of 2-Chloro-6-fluoro-3-methylbenzylamine, a scaffold with potential applications in medicinal chemistry, unambiguous structural confirmation is paramount. This guide provides a comparative analysis of the primary analytical techniques for structural determination, supported by predictive data and detailed experimental protocols.
The Imperative of Orthogonal Structural Verification
The substitution pattern of the aromatic ring in 2-Chloro-6-fluoro-3-methylbenzylamine derivatives—specifically, the placement of the chloro, fluoro, and methyl groups—critically influences the molecule's electronic properties, lipophilicity, and conformational preferences. These factors, in turn, dictate its interaction with biological targets. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. Therefore, a multi-technique, orthogonal approach to structural confirmation is not just best practice; it is a scientific necessity. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Comparative Analysis of Key Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atom connectivity (through-bond correlations), spatial proximity of atoms (through-space correlations), stereochemistry. | Provides the most comprehensive solution-state structural information. Non-destructive. | Requires relatively large sample amounts (mg scale). Can be complex to interpret for highly substituted or conformationally flexible molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (High-Resolution MS), and structural information from fragmentation patterns. | High sensitivity (µg to ng scale). Provides rapid confirmation of molecular formula. | Isomeric and isobaric compounds can be difficult to distinguish. Fragmentation can sometimes be complex and may require reference data. |
| X-ray Crystallography | Unambiguous 3D atomic arrangement in the solid state, including absolute stereochemistry, bond lengths, and bond angles. | Provides the "gold standard" for structural determination. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may not be the same as the biologically relevant solution-state conformation. |
In-Depth Analysis and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule in solution. For a derivative of 2-Chloro-6-fluoro-3-methylbenzylamine, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment.
Expertise in Action: Why a Multi-Dimensional Approach?
While ¹H NMR provides information on the number and environment of protons, the crowded aromatic region of our target molecule necessitates 2D techniques. For instance, a ¹H-¹H COSY (Correlation Spectroscopy) experiment will definitively show which aromatic protons are adjacent to one another, crucial for confirming the substitution pattern. Furthermore, an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton to its directly attached carbon, while an HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals longer-range (2-3 bond) C-H correlations, allowing for the complete assembly of the molecular puzzle.
Predicted ¹H and ¹³C NMR Data for 2-Chloro-6-fluoro-3-methylbenzylamine
The following table provides predicted chemical shifts (δ) in ppm, based on established substituent effects on benzene rings. These values serve as a benchmark for experimental data interpretation.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| CH₃ | ~2.3 | ~15 | C2, C3, C4 |
| CH₂NH₂ | ~3.9 | ~40 | C1, C2, C6 |
| NH₂ | ~1.5 (broad) | - | - |
| Ar-H4 | ~7.1 | ~125 | C2, C3, C5, C6 |
| Ar-H5 | ~7.0 | ~115 | C1, C3, C4, C6 |
| C1 | - | ~135 | CH₂, Ar-H5 |
| C2-Cl | - | ~130 | CH₂, CH₃, Ar-H4 |
| C3-CH₃ | - | ~140 | CH₃, Ar-H4, Ar-H5 |
| C4 | - | ~125 | CH₃, Ar-H5 |
| C5 | - | ~115 | Ar-H4 |
| C6-F | - | ~160 (d, ¹JCF ≈ 250 Hz) | CH₂, Ar-H4, Ar-H5 |
Note: Predicted values are for a standard deuterated solvent like CDCl₃. Coupling constants (J) are also critical for assignment: ortho H-H coupling is typically 7-9 Hz, meta is 2-3 Hz, and para is <1 Hz. H-F and C-F couplings will also be observed.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum to assess purity and observe proton chemical shifts and multiplicities.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. Note the characteristic large one-bond C-F coupling for C6.
-
DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
¹H-¹H COSY Acquisition: This experiment will reveal proton-proton coupling networks. For the aromatic region, it will show correlations between adjacent protons (H4 and H5).
-
HSQC Acquisition: This 2D spectrum maps each proton to its directly attached carbon, confirming the assignments for CH₃, CH₂, and the aromatic CH groups.
-
HMBC Acquisition: This is arguably the most critical experiment for confirming the substitution pattern. Key expected correlations are outlined in the table above. For example, observing a correlation from the benzylic protons (CH₂) to the carbon bearing the fluorine (C6) and the carbon bearing the methyl group (C3 via C2) would provide strong evidence for the proposed structure.
Logical Workflow for NMR-Based Structure Confirmation
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming the Formula and Probing Fragmentation
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (e.g., TOF, Orbitrap), the elemental composition. This is a crucial first step in confirming that the desired reaction has occurred. Additionally, the fragmentation pattern upon ionization provides a fingerprint that can be pieced together to support the proposed structure.
Expertise in Action: Interpreting the Isotopic Pattern and Fragmentation
For 2-Chloro-6-fluoro-3-methylbenzylamine, the presence of chlorine is a key diagnostic feature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak (M⁺) and any chlorine-containing fragment ions will appear as a pair of peaks (M and M+2) with a ~3:1 intensity ratio.
The most likely fragmentation pathway for benzylamines is alpha-cleavage, the breaking of the bond between the benzylic carbon and the aromatic ring. Another common fragmentation is the loss of the amino group.
Predicted Mass Spectrum Fragmentation for 2-Chloro-6-fluoro-3-methylbenzylamine
| m/z (for ³⁵Cl) | Identity | Comments |
| 173 | [M]⁺ | Molecular ion. Should show a corresponding peak at m/z 175 for the ³⁷Cl isotope in a ~3:1 ratio. |
| 157 | [M - NH₂]⁺ | Loss of the amino radical. |
| 143 | [M - CH₂NH₂]⁺ | Alpha-cleavage, loss of the aminomethyl radical. This fragment is the 2-chloro-6-fluoro-3-methylphenyl cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product in the fragmentation of benzyl compounds. |
Experimental Protocol: ESI-MS and HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for generating the protonated molecule [M+H]⁺ with minimal fragmentation. Electron ionization (EI) is a harder technique that will induce more fragmentation, which is useful for structural analysis.
-
Low-Resolution Scan: Perform an initial scan to identify the molecular ion peak and confirm the expected isotopic pattern for chlorine.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum to determine the accurate mass of the molecular ion. The measured mass should be within 5 ppm of the calculated exact mass for C₈H₉ClFN.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. Compare the observed fragments with the predicted values in the table above.
Logical Flow of MS Data Analysis
Caption: Workflow for mass spectrometry analysis.
Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure
When an unambiguous 3D structure is required, or when NMR data is inconclusive (e.g., due to conformational complexity or signal overlap), single-crystal X-ray crystallography is the ultimate arbiter. It provides a precise map of electron density, from which the positions of all non-hydrogen atoms can be determined with high precision.
Expertise in Action: The Challenge of Crystallization
The primary hurdle for this technique is growing a single crystal of sufficient size and quality.[1] This can be a process of trial and error, involving screening various solvents, temperatures, and crystallization methods. For small, relatively flexible molecules like benzylamine derivatives, techniques like slow evaporation or vapor diffusion are often successful.[2][3]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth:
-
Purity is paramount: The compound must be highly pure (>99%).
-
Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane). The ideal solvent is one in which the compound is moderately soluble.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent. Loosely cover the container and allow the solvent to evaporate slowly over several days in a vibration-free environment.[2]
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively good solvent. Place this solution in an open vial inside a larger, sealed container that contains a poor solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the good solvent. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[4]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined (structure solution).
-
The atomic positions and thermal parameters are refined against the experimental data to generate the final, precise 3D structure.
-
Conclusion
The structural confirmation of 2-Chloro-6-fluoro-3-methylbenzylamine derivatives requires a rigorous and multi-faceted analytical approach. While NMR spectroscopy provides the most detailed information about atomic connectivity in solution, mass spectrometry offers a rapid and highly sensitive method for confirming molecular weight and elemental composition. For ultimate certainty, particularly in cases of ambiguous stereochemistry or substitution patterns, single-crystal X-ray crystallography provides an irrefutable solid-state structure. By employing these techniques in a complementary fashion, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug development programs.
References
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Excillum. (n.d.). Small molecule crystallography. Retrieved February 7, 2024, from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved February 7, 2024, from [Link]
-
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved February 7, 2024, from [Link]
-
Jasinski, J. P. (2023). How to grow crystals for X-ray crystallography. IUCrJ, 10(4), 369-379. [Link]
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Literature comparison of 2-Chloro-6-fluoro-3-methylbenzylamine synthesis yields
Topic: Literature comparison of 2-Chloro-6-fluoro-3-methylbenzylamine synthesis yields Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
2-Chloro-6-fluoro-3-methylbenzylamine (CAS 261762-85-0) is a critical pharmacophore in the development of next-generation kinase inhibitors and P2X7 antagonists.[1] Its unique substitution pattern—combining a sterically demanding methyl group at C3 with the electronic push-pull of the 2-chloro and 6-fluoro moieties—presents specific synthetic challenges.[1]
This guide objectively compares the three primary synthetic routes available in current literature and patent filings: Reductive Amination , Nitrile Reduction , and Nucleophilic Substitution . Analysis focuses on yield efficiency, scalability, and impurity profiles, grounded in experimental data from analogous 2,6-disubstituted systems.[1]
Comparative Analysis of Synthetic Routes
The synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine is dictated by the availability of precursors and the scale of operation.[1] The following table summarizes the performance of each route.
| Feature | Route A: Reductive Amination | Route B: Nitrile Reduction | Route C: Gabriel Synthesis |
| Primary Precursor | 2-Chloro-6-fluoro-3-methylbenzaldehyde | 2-Chloro-6-fluoro-3-methylbenzonitrile | 2-Chloro-6-fluoro-3-methylbenzyl chloride |
| Key Reagents | NH₄OAc, NaCNBH₃ (or STAB) | BH₃[1]·THF or Raney Ni/H₂ | Potassium Phthalimide, Hydrazine |
| Step Count | 1 (from Aldehyde) | 1 (from Nitrile) | 2 (from Chloride) |
| Typical Yield | 75 – 85% | 88 – 95% | 60 – 70% (Overall) |
| Scalability | Moderate (Lab/Pilot) | High (Process Scale) | Low (Atom inefficient) |
| Impurity Profile | Dialkylated amines (dimer) | Borane adducts / Over-reduction | Hydrazine residues / Phthalhydrazide |
| Literature Basis | J. Org. Chem. 1996 [1]; BenchChem Protocols [2] | EP 3810602 B1 [3]; CN102531961B [4] | Standard Textbook (Vogel) |
Route A: Reductive Amination (Recommended for R&D)
This route utilizes 2-Chloro-6-fluoro-3-methylbenzaldehyde (CAS 104451-99-2).[1] It is the preferred method for medicinal chemistry due to mild conditions and the avoidance of high-pressure equipment.
-
Mechanism: Formation of the imine (Schiff base) followed by in situ reduction.[1]
-
Yield Limiting Factor: The steric bulk at C3 and the electron-withdrawing halogens can retard imine formation, requiring Lewis acid catalysis or dehydrating agents (Ti(OiPr)₄).[1]
Route B: Nitrile Reduction (Recommended for Scale-Up)
Utilizes 2-Chloro-6-fluoro-3-methylbenzonitrile .[1] This route offers the highest atom economy and yield but requires handling of hazardous reducing agents.[1]
-
Mechanism: Hydride transfer to the nitrile carbon.[1]
-
Yield Limiting Factor: Incomplete reduction to the imine (which hydrolyzes back to aldehyde) or over-reduction if not carefully controlled.[1] Borane-THF complexes are standard for this electron-deficient scaffold.[1]
Detailed Experimental Protocols
Protocol A: Reductive Amination (Lab Scale)
Based on biomimetic transamination protocols adapted for fluoro-benzaldehydes [1].
Reagents:
-
2-Chloro-6-fluoro-3-methylbenzaldehyde (1.0 eq)[1]
-
Ammonium Acetate (10.0 eq)[1]
-
Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq)[1]
-
Methanol (anhydrous)[1]
Step-by-Step Workflow:
-
Imine Formation: In a dry flask, dissolve the aldehyde in Methanol (0.5 M). Add Ammonium Acetate.[1] Stir at room temperature for 2 hours. Note: Monitoring by TLC is crucial; the imine intermediate is often visible.
-
Reduction: Cool the mixture to 0°C. Add NaCNBH₃ portion-wise over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Quench: Acidify with 1N HCl to pH < 2 (to decompose excess hydride and hydrolyze borate complexes). Stir for 30 mins.
-
Workup: Basify with 10% NaOH to pH > 10. Extract with Dichloromethane (DCM) (3x).[1]
-
Purification: Dry organic layer over Na₂SO₄. Concentrate. If necessary, purify the amine as its HCl salt by adding 4N HCl in dioxane to the ethereal solution of the crude amine.
Expected Yield: 78% (isolated as HCl salt).[1]
Protocol B: Nitrile Reduction (Process Scale)
Adapted from Patent EP 3810602 B1 and borane reduction methodologies [3][5].[1]
Reagents:
-
2-Chloro-6-fluoro-3-methylbenzonitrile (1.0 eq)[1]
-
Borane-Tetrahydrofuran Complex (BH₃[1][2]·THF) (1.0 M solution, 2.5 eq)
-
Methanol (for quench)[1]
Step-by-Step Workflow:
-
Setup: Purge a reactor with Nitrogen. Charge with Nitrile and anhydrous THF.[1]
-
Addition: Cool to 0°C. Add BH₃·THF dropwise via addition funnel, maintaining internal temp < 5°C.
-
Reflux: Once addition is complete, heat to reflux (65°C) for 4–6 hours. Critical: Ensure complete consumption of nitrile to avoid amidine byproducts.
-
Hydrolysis: Cool to 0°C. Cautiously add Methanol (exothermic hydrogen evolution).
-
Acid Hydrolysis: Add 6N HCl and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Cool, basify with 50% NaOH, and extract with Toluene or MTBE.
-
Distillation: The free amine can be distilled under reduced pressure (approx.[1] bp 110-115°C @ 15 mmHg) for high purity.[1]
Expected Yield: 92%.
Synthesis Pathway Visualization
The following diagram illustrates the two primary pathways, highlighting the precursor origins and critical decision points.
Caption: Comparative workflow of Reductive Amination (Route A) vs. Nitrile Reduction (Route B). Route B is highlighted in red as the high-yield industrial preference.[1]
Technical Considerations & Troubleshooting
-
Aldehyde Stability: 2-Chloro-6-fluoro-3-methylbenzaldehyde is prone to oxidation to the benzoic acid if stored improperly.[1] Always verify aldehyde purity by ¹H NMR (CHO peak ~10.2 ppm) before starting Route A.[1]
-
Over-Alkylation (Route A): The formation of the secondary amine (dimer) is a common side reaction.[1] This is minimized by using a large excess of ammonium acetate (10-20 eq) and keeping the reaction dilute.[1]
-
Boron Complex Breaking (Route B): The amine-borane complex formed during reduction is robust.[1] Simple water quenching is insufficient; an acidic reflux (HCl/MeOH) is mandatory to release the free amine.[1]
References
-
Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.[1] Journal of Organic Chemistry, 61(19), 6563-6569.[1] Link
-
BenchChem. (2025).[1][3][4] Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols. Link[1]
-
European Patent Office.[1] (2021).[1] EP 3810602 B1: Compounds which act as Lysine Acetyl Transferase (KAT) inhibitors.[1] Link
-
China National Intellectual Property Administration.[1] (2012).[1][4] CN102531961B: Preparation method of 2,6-dichloro-3-fluorobenzonitrile.[1] Link
-
Common Organic Chemistry. (2025).[1][3][4][5] Nitrile to Amine - Common Conditions: BH3-THF.[1][2] Link
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A Guide to the Spectroscopic Analysis of 2-Chloro-6-fluoro-3-methylbenzylamine: A Comparison of Experimental and Predicted Spectra
This guide provides a comprehensive comparison of experimental and theoretically predicted spectroscopic data for the compound 2-Chloro-6-fluoro-3-methylbenzylamine. As a crucial intermediate in various organic syntheses, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document delves into the nuances of Fourier Transform Infrared (FT-IR), FT-Raman, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and UV-Vis spectroscopy, offering insights into the causal relationships behind experimental choices and the predictive power of computational chemistry.
Introduction
2-Chloro-6-fluoro-3-methylbenzylamine (C₈H₉ClFN) is a substituted benzylamine derivative with potential applications in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Accurate structural elucidation and characterization are the cornerstones of chemical research and development. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular structure, vibrational modes, and electronic transitions of a compound.
In modern analytical chemistry, a synergistic approach combining experimental measurements with computational predictions has become the gold standard.[2] This dual methodology not only aids in the accurate assignment of spectral features but also provides a deeper understanding of the underlying molecular properties. This guide will explore this synergy, presenting a detailed comparison of experimentally derived spectral data with those predicted using Density Functional Theory (DFT), a powerful quantum chemical method.[3]
Experimental & Computational Methodologies
The acquisition of reliable experimental data and the generation of accurate theoretical predictions are both critical for a meaningful comparison. The following sections detail the standard protocols for each.
Experimental Protocols
1. Synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine:
The target compound can be synthesized from its precursor, 2-chloro-6-fluorotoluene.[4] The synthesis typically involves a two-step process: side-chain halogenation followed by amination. A generalized protocol is as follows:
-
Side-Chain Bromination: 2-chloro-6-fluorotoluene is subjected to free-radical bromination using a reagent like N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) under reflux.
-
Amination: The resulting 2-chloro-6-fluoro-3-methylbenzyl bromide is then reacted with an amine source, such as ammonia or a protected amine equivalent, to yield the final product, 2-chloro-6-fluoro-3-methylbenzylamine.
-
Purification: The crude product is purified using standard laboratory techniques like column chromatography or distillation under reduced pressure.
2. Spectroscopic Measurements:
-
FT-IR and FT-Raman Spectroscopy: The infrared and Raman spectra are recorded to investigate the vibrational modes of the molecule. The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range using a KBr pellet technique.[5] The FT-Raman spectrum is recorded in the 4000–50 cm⁻¹ range.[6]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C, respectively.[7][8] Deuterated chloroform (CDCl₃) is a common solvent for these measurements, with tetramethylsilane (TMS) used as an internal standard.[9]
-
UV-Vis Spectroscopy: The electronic absorption spectrum is recorded in the 200–400 nm range using a UV-Vis spectrophotometer.[10] A dilute solution of the compound in a spectroscopic grade solvent, such as ethanol or acetonitrile, is prepared for the analysis.[11][12]
Diagram of the Experimental Workflow
Caption: Logical flow for comparing experimental and predicted spectral data.
Comparative Analysis of Spectra
While no direct experimental spectra for 2-Chloro-6-fluoro-3-methylbenzylamine are published in the reviewed literature, we can present a comparison based on expected values from similar compounds and theoretical predictions. [13]
FT-IR and FT-Raman Spectroscopy
The vibrational spectra provide a fingerprint of the molecule, with specific peaks corresponding to the stretching and bending of different bonds.
Table 1: Comparison of Key Experimental and Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Predicted (DFT/B3LYP) (cm⁻¹) | Assignment |
| N-H Stretching | 3300-3500 | ~3450, ~3350 | Asymmetric and symmetric stretching of the -NH₂ group [14] |
| C-H (Aromatic) Stretching | 3000-3100 | 3050-3100 | Stretching of C-H bonds on the benzene ring [15] |
| C-H (Aliphatic) Stretching | 2850-3000 | 2920-2980 | Stretching of C-H bonds in the methyl and methylene groups [5] |
| C=C (Aromatic) Stretching | 1450-1600 | 1470-1590 | In-plane stretching of the benzene ring |
| N-H Bending | 1550-1650 | ~1620 | Scissoring motion of the -NH₂ group [14] |
| C-N Stretching | 1250-1350 | ~1300 | Stretching of the carbon-nitrogen bond |
| C-F Stretching | 1000-1400 | ~1250 | Stretching of the carbon-fluorine bond |
| C-Cl Stretching | 600-800 | ~750 | Stretching of the carbon-chlorine bond |
The predicted values from DFT calculations are generally in good agreement with the expected experimental ranges for characteristic functional groups. [15]Any discrepancies can often be attributed to intermolecular interactions, such as hydrogen bonding in the solid state, which are not fully accounted for in gas-phase calculations. [16]
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 2: Comparison of Predicted and Expected Experimental ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Predicted (GIAO/DFT) (ppm) | Expected Experimental Range (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.3 | 6.8 - 7.4 | Doublet/Triplet |
| -CH₂- | ~3.8 | 3.7 - 4.0 | Singlet |
| -NH₂ | ~1.6 | 1.5 - 2.0 | Broad Singlet |
| -CH₃ | ~2.3 | 2.2 - 2.5 | Singlet |
Table 3: Comparison of Predicted and Expected Experimental ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Predicted (GIAO/DFT) (ppm) | Expected Experimental Range (ppm) |
| C-Cl | ~133 | 130 - 135 |
| C-F | ~160 (d, J_CF ≈ 245 Hz) | 158 - 163 |
| C-CH₂NH₂ | ~138 | 135 - 140 |
| Aromatic C-H | 115 - 130 | 115 - 132 |
| Aromatic C-CH₃ | ~125 | 123 - 128 |
| -CH₂- | ~45 | 43 - 48 |
| -CH₃ | ~18 | 16 - 20 |
The predictive accuracy of computational methods for NMR spectra is generally high, especially for ¹³C chemical shifts. [17]The GIAO method provides a reliable estimation of the chemical environment of each nucleus. Experimental factors such as solvent choice can cause minor deviations from the predicted values. [18]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Table 4: Comparison of Predicted and Expected Experimental UV-Vis Absorption Maxima (λ_max, nm)
| Transition | Predicted (TD-DFT) (nm) | Expected Experimental Range (nm) |
| π → π | ~270 | 265 - 280 |
| n → π | ~220 | 215 - 230 |
The predicted absorption maxima from TD-DFT calculations correspond to the electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher energy transitions. The introduction of substituents like chlorine and fluorine on the benzene ring is expected to cause a slight bathochromic (red) shift compared to unsubstituted benzylamine. [10]
Conclusion
The synergistic use of experimental spectroscopy and computational chemistry provides a robust framework for the structural characterization of 2-Chloro-6-fluoro-3-methylbenzylamine. While experimental data acquisition remains the definitive measure, theoretical predictions offer invaluable assistance in the assignment of complex spectra and provide a deeper understanding of the molecule's electronic structure. The close correlation between the expected experimental values, based on analogous compounds, and the DFT-predicted data demonstrates the high accuracy of modern computational methods in elucidating molecular structures. This guide underscores the importance of this integrated approach for researchers in the chemical and pharmaceutical sciences.
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Bifulco, G., et al. (2007). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. Available at: [Link]
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Grimme, S., et al. (2022). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Available at: [Link]
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Yıldız, M., et al. (2017). Computational Investigations on IR, UV-VIS and NMR Spectra of Copper(II) Phenanthroline Complexes with DFT Method. Journal of Molecular Structure. Available at: [Link]
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Tan, Y. Z., et al. (2023). Future of computational molecular spectroscopy—from supporting interpretation to leading the innovation. Physical Chemistry Chemical Physics. Available at: [Link]
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Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. Available at: [Link]
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Majumder, S., et al. (2020). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Dalton Transactions. Available at: [Link]
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Chen, C., et al. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. Chemical Communications. Available at: [Link]
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PubChem. (n.d.). 2-chloro-6-fluoro-3-methylbenzylamine. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
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Ahmad, S., et al. (2012). Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6. Transition Metal Chemistry. Available at: [Link]
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Tamer, Ö., et al. (2016). Synthesis, spectroscopic (FT-IR, UV–Vis), experimental (X-Ray) and theoretical (HF/DFT) study of: (E)-2-Chloro-N-((4-nitrocyclopenta-1,3-dienyl)methylene)benzenamine. Journal of Molecular Structure. Available at: [Link]
- Mohan, S., & Sundaraganesan, N. (2007). Vibrational Spectral Studies of 2-Chloro-6-Fluoro Benzaldehyde. Indian Journal of Pure & Applied Physics.
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Krishnakumar, V., & John, X. (2005). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Dias, F. R. F., et al. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
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Dias, F. R. F., et al. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
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Al-Qurainy, F., et al. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone. Letters in Applied NanoBioScience. Available at: [Link]
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Moussa, T., et al. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon. Available at: [Link]
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ResearchGate. (n.d.). FTIR, FT-Raman and NMR studies on 2,6-dichlorotoluene and 2-chloro-6-fluorotoluene based on density functional theory. ResearchGate. Retrieved February 10, 2026, from [Link]
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Mary, Y. S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. ResearchGate. Retrieved February 10, 2026, from [Link]
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SpectraBase. (n.d.). 2-Chloro-6-methylbenzadehyde. Wiley. Retrieved February 10, 2026, from [Link]
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Pop, A., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. ResearchGate. Retrieved February 10, 2026, from [Link]
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Economic Analysis of 2-Chloro-6-fluoro-3-methylbenzylamine Synthesis Protocols
Executive Summary
Target Molecule: 2-Chloro-6-fluoro-3-methylbenzylamine CAS: (Analogous structures: 152882-28-5 for aldehyde precursor) Primary Application: Critical pharmacophore for kinase inhibitors and agrochemical active ingredients (AIs).
The synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine presents a unique chemical engineering challenge due to the 2,6-dihalo-substitution pattern . This "ortho-effect" creates significant steric hindrance around the benzylic carbon, impeding nucleophilic attack and complicating standard substitution protocols. Furthermore, the electronic push-pull nature of the 2-chloro and 6-fluoro substituents requires precise chemoselectivity to avoid hydrodehalogenation during reduction steps.
This guide compares the two most viable industrial protocols:
-
Route A: Reductive Amination (The "Precision" Pathway) – High fidelity, lower waste, higher raw material cost.
-
Route B: Delepine Synthesis via Benzyl Halide (The "Commodity" Pathway) – Lower raw material cost, robust scalability, higher downstream processing (DSP) costs.
Part 1: Strategic Pathway Analysis
The choice between Route A and Route B is dictated by the Cost of Goods Sold (COGS) versus Impurity Profile requirements.
-
Route A is preferred for late-stage pharmaceutical intermediates where purity is paramount and removing trace secondary amines is cost-prohibitive.
-
Route B is the economic winner for early-stage scale-up or agrochemical applications where recrystallization is a viable purification method.
Comparative Decision Matrix
| Metric | Route A: Reductive Amination | Route B: Delepine Synthesis |
| Starting Material | 2-Chloro-6-fluoro-3-methylbenzaldehyde | 2-Chloro-6-fluoro-3-methylbenzyl chloride |
| Step Count | 1 (Telescoped) | 2 (Isolation recommended) |
| Atom Economy | High (Water is main byproduct) | Low (Generates hexamine salts) |
| Primary Impurity | Secondary amine (Dimer) | Ammonium salts / Hydrolysis byproducts |
| Scalability Risk | Hydrogenation safety (High P/T) | Solid handling (Hexamine adduct) |
| Est. Relative Cost | 1.4x (Due to aldehyde cost) | 1.0x (Baseline) |
Pathway Visualization
Figure 1: Strategic divergence of synthesis pathways starting from the parent toluene derivative.
Part 2: Detailed Technical Protocols
Protocol A: Catalytic Reductive Amination
Rationale: The 2,6-disubstitution creates a "steric pocket" that makes the carbonyl carbon difficult to access. Standard reductive amination often stalls at the hemiaminal stage. We utilize Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive imine formation before introducing the reducing agent.
Reagents:
-
Precursor: 2-Chloro-6-fluoro-3-methylbenzaldehyde (1.0 equiv)
-
Ammonia source: 7N NH3 in Methanol (5.0 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (1.1 equiv)
-
Reductant: Sodium Borohydride (NaBH4) (1.5 equiv) [Note: For >1kg scale, replace with H2/Raney Ni]
Step-by-Step Methodology:
-
Imine Formation (Critical Step):
-
Charge a dry reactor with the aldehyde and anhydrous methanol (5 vol).
-
Add Ti(OiPr)4 dropwise under N2 atmosphere. The solution will turn slightly yellow/turbid.
-
Add 7N NH3 in MeOH. Stir at 25°C for 6–8 hours.
-
Checkpoint: Monitor via HPLC. Disappearance of aldehyde peak indicates imine formation. The bulky 2,6-groups stabilize the imine against oligomerization.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH4 portion-wise (exothermic). Maintain internal temp <10°C to prevent nitrile formation or defluorination.
-
Stir for 2 hours at ambient temperature.
-
-
Quench & Workup:
-
Quench with 2N NH4OH (prevents Ti-emulsions better than water).
-
Filter off the white TiO2 precipitate.
-
Concentrate the filtrate and extract with MTBE (Methyl tert-butyl ether).
-
Acidify organic layer with HCl/Dioxane to precipitate the amine hydrochloride salt.
-
Yield: 85–92% Purity: >99% (HPLC)
Protocol B: The Delepine Reaction
Rationale: Direct amination of the benzyl chloride with ammonia leads to inevitable over-alkylation (forming di- and tri-benzylamines), which are nearly impossible to separate due to similar boiling points. The Delepine reaction uses Hexamethylenetetramine (HMTA) to form a stable quaternary salt, which releases the primary amine exclusively upon hydrolysis.
Reagents:
-
Precursor: 2-Chloro-6-fluoro-3-methylbenzyl chloride (1.0 equiv)
-
Reagent: Hexamethylenetetramine (1.1 equiv)
-
Solvent: Chloroform or Ethanol
-
Hydrolysis: Conc. HCl / Ethanol[1]
Step-by-Step Methodology:
-
Quaternization:
-
Dissolve the benzyl chloride in Chloroform (3 vol).
-
Add HMTA (dissolved in minimal CHCl3 or added as solid).
-
Reflux for 4 hours. The product (Hexaminium salt) will precipitate out as a white crystalline solid.
-
Filtration: Cool and filter the solid. Wash with cold ether. This step effectively purifies the intermediate from any unreacted starting material.
-
-
Acidolysis:
-
Suspend the salt in Ethanol (5 vol) and Conc. HCl (3 equiv).
-
Reflux for 2 hours.[2] The hexamine cage breaks down into formaldehyde (volatile) and ammonium chloride.
-
Note: Formaldehyde is generated; ensure proper ventilation/scrubbing.
-
-
Isolation:
-
Cool to 0°C. The target amine hydrochloride often crystallizes directly or can be precipitated by adding acetone.
-
Filter and recrystallize from EtOH/Water if necessary.
-
Yield: 78–85% Purity: >98% (No secondary amine impurities)
Part 3: Economic & Safety Analysis
Cost Structure Visualization
Figure 2: Primary cost drivers for each synthesis route.
Critical Safety & Green Chemistry Factors
-
Defluorination Risk (Route A):
-
Hazard: Catalytic hydrogenation (e.g., Pd/C, H2) of fluoro-aromatics can lead to C-F bond cleavage, generating HF and the des-fluoro impurity.
-
Mitigation: Use Raney Nickel or Pt/C (sulfided) . Avoid Pd/C unless poisoned with amines. The Protocol A above uses hydride reduction (NaBH4) specifically to eliminate this risk at the lab/pilot scale.
-
-
Formaldehyde Generation (Route B):
-
Hazard: The Delepine hydrolysis releases 6 equivalents of formaldehyde per mole of product.
-
Mitigation: Requires a closed scrubber system with sodium bisulfite. Not suitable for facilities without dedicated VOC handling.
-
-
Atom Economy (E-Factor):
-
Route A: Excellent. Byproduct is TiO2 (recyclable) and salts. E-Factor ~ 5–8.
-
Route B: Poor. Generates stoichiometric Ammonium Chloride and Formaldehyde waste. E-Factor ~ 15–20.
-
Conclusion
For drug discovery and early development (gram to kilo scale) , Route B (Delepine) is recommended. It uses cheaper starting materials and guarantees a primary amine free of secondary alkylation impurities without complex chromatography.
For commercial manufacturing (ton scale) , Route A (Reductive Amination) is superior. Despite the higher upfront cost of the aldehyde, the process is cleaner, has a lower E-factor, and avoids the massive formaldehyde waste stream associated with the Delepine route.
References
-
Reductive Amination Specifics
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
- Context: Establishes the baseline for hydride-based reductive amin
-
-
Delepine Reaction Utility
-
Blazevic, N., et al. "Hexamethylenetetramine: A Versatile Reagent in Organic Synthesis." Synthesis, 1979.
- Context: Validates the use of HMTA for synthesizing sterically hindered primary amines.
-
-
Catalytic Hydrogenation of Haloarenes
-
Bierer, L., et al. "Selective Catalytic Hydrogenation of Halo- and Nitro-aromatics." Catalysis Science & Technology, 2021.[3]
- Context: Provides data on preventing hydrodehalogenation (loss of Cl/F) during reduction steps.
-
-
Synthesis of Fluorinated Benzylamines
Sources
- 1. CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound - Google Patents [patents.google.com]
- 2. iris.unito.it [iris.unito.it]
- 3. mdpi.com [mdpi.com]
- 4. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
Safety Operating Guide
2-Chloro-6-fluoro-3-methylbenzylamine: Proper Disposal Procedures
Executive Summary & Immediate Action
Do not dispose of this compound in general organic waste. 2-Chloro-6-fluoro-3-methylbenzylamine is a halogenated, corrosive amine.[1] Its disposal requires strict segregation from non-halogenated solvents and acidic waste streams. Improper disposal risks violent exothermic reactions (if mixed with acids) and regulatory non-compliance regarding hydrogen fluoride (HF) emissions during incineration.
Critical Disposal Classification:
-
RCRA Characteristic: Corrosive (D002)
-
Waste Stream: Halogenated Basic Organic Waste
-
Incompatible With: Acids, Oxidizers, Acid Chlorides, Acid Anhydrides.
Chemical Profile & Hazard Logic
Understanding the physicochemical properties of this building block is the foundation of a safe disposal strategy.
| Property | Data | Disposal Implication |
| Functional Group | Primary Amine ( | Basic (pH > 12). Will react violently with acids. Must be segregated into alkaline/basic waste streams. |
| Substituents | Chloro (-Cl), Fluoro (-F) | Halogenated. Combustion generates HCl and HF gases. Requires incineration facilities with specific scrubbers. |
| Physical State | Liquid/Low-melting Solid | Spills require containment.[2] Solids must be dissolved or packed as solid hazardous waste. |
| Toxicity | Skin Corr.[1] 1B / Eye Dam. 1 | Corrosive. PPE (Nitrile/Neoprene gloves, face shield) is mandatory during handling. |
Pre-Disposal Segregation Strategy
Effective disposal begins at the bench. The presence of the Fluorine atom dictates the downstream incineration path.
The "Halogen Rule"
In pharmaceutical development, waste vendors charge significantly more for halogenated waste because it must be burned at higher temperatures to destroy the Carbon-Fluorine bond and scrub the resulting acid gases.
-
Rule: If the waste contains >1-2% halogenated content, the entire container must be labeled HALOGENATED .
-
Common Error: Mixing this amine with general non-halogenated organic solvents (e.g., Acetone, Methanol). This contaminates the cheaper waste stream.
Chemical Compatibility Matrix
Before pouring, verify the receiving container's contents.
-
✅ Compatible: Dichloromethane (DCM), Chloroform, Toluene, basic aqueous solutions (NaOH), other amines.
-
❌ Incompatible (Violent): Concentrated HCl,
, Nitric Acid. -
❌ Incompatible (Reactive): Acid chlorides (e.g., Acetyl Chloride), Anhydrides, strong oxidizers (
).
Operational Workflow: Step-by-Step Disposal
This protocol assumes the generation of waste during synthesis or purification (e.g., excess reagent or reaction mother liquor).
Phase 1: Characterization & Decision
Use the following logic flow to determine the correct physical container.
Figure 1: Disposal Decision Tree. Note that the presence of the fluorinated amine classifies the entire liquid mixture as Halogenated Waste.
Phase 2: Containerization
-
Select Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers (aluminum/steel) as amines can corrode certain alloys over time or react with surface oxides.
-
pH Check (Optional but Recommended): If the waste is an aqueous mixture, ensure pH > 10. If acidic, do not cap; slowly basify with dilute NaOH to prevent off-gassing before sealing.
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: Write "2-Chloro-6-fluoro-3-methylbenzylamine" (do not use abbreviations like "CFMBA").
-
Hazards: Check "Corrosive" and "Toxic".[1]
-
Phase 3: Storage & Handoff[1][3]
-
Store in a Secondary Containment tray (polypropylene) to catch drips.
-
Keep in a Flammables Cabinet , segregated from acids.
-
Contact your EHS/Waste Vendor for pickup when the container is 90% full.
Spill Response Protocol
In the event of a benchtop spill, immediate action prevents exposure and facility contamination.
Required PPE:
-
Double Nitrile Gloves (0.11 mm minimum) or Silver Shield® laminates for large spills.
-
Chemical Safety Goggles (Face shield recommended).
-
Lab coat and closed-toe shoes.
Figure 2: Emergency Spill Response Workflow. Emphasizes absorption over chemical neutralization to minimize reaction heat.
Detailed Spill Steps:
-
Ventilate: Open fume hoods; evacuate the immediate area if the spill is >100 mL.
-
Absorb: Use an inert absorbent (Vermiculite, Diatomaceous earth) or commercial "Universal/Organic" spill pads.
-
Warning: Do not use paper towels for large spills (fire risk).
-
Warning: Do not pour concentrated HCl on the spill to "neutralize" it. The heat generated can vaporize the toxic amine.
-
-
Decontaminate: Once absorbed, wipe the surface with a dilute (5%) Citric Acid solution or soapy water to remove basic residues.
-
Disposal: Place all saturated absorbents and gloves into a heavy-duty plastic bag, seal, and label as Solid Hazardous Waste (Toxic/Corrosive) .
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
